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  • Product: 5-(Methoxycarbonyl)furan-2-carboxylic acid
  • CAS: 6750-85-2

Core Science & Biosynthesis

Foundational

Thermal Stability Profile of 5-(Methoxycarbonyl)furan-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The transition from petrochemical-derived terephthalic acid to bio-based furan-2,5-dicarboxylic acid (FDCA) represents a paradigm shift in sustainable polymer science. Within this ecosystem, 5-(Methoxyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from petrochemical-derived terephthalic acid to bio-based furan-2,5-dicarboxylic acid (FDCA) represents a paradigm shift in sustainable polymer science. Within this ecosystem, 5-(Methoxycarbonyl)furan-2-carboxylic acid (also known as FDCA monomethyl ester or MCFC, CAS: 6750-85-2) serves as a critical asymmetric intermediate. Its dual functionality—a stable methyl ester on one pole and a reactive carboxylic acid on the other—makes it highly valuable for step-growth polymerization and purification workflows.

However, this asymmetry introduces unique thermal vulnerabilities. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermal stability of MCFC. By understanding the causality behind its thermal degradation, researchers can optimize esterification reactor conditions, refine purification protocols, and prevent yield-destroying side reactions.

Physicochemical Baseline and Thermal Vulnerabilities

Unlike fully esterified dimethyl furan-2,5-dicarboxylate (DMFD) or pure FDCA, MCFC possesses an intermediate hydrogen-bonding network. Pure FDCA decomposes before melting (typically >300 °C), while DMFD melts cleanly at 112 °C. MCFC, due to its asymmetric structure, exhibits a melting point between 152 °C and 156 °C 1.

The primary thermal vulnerability of MCFC lies in its free carboxylic acid group. Industrial oxidation processes and esterification reactors must be strictly temperature-controlled. Patent literature and kinetic studies confirm that exposing MCFC to temperatures exceeding 180 °C triggers rapid decarboxylation, leading to the formation of methyl 2-furoate and irreversible yield loss 2.

Quantitative Thermal Data Summary
PropertyValueAnalytical Method
Melting Point ( Tm​ ) 152 °C – 156 °CDSC (10 °C/min, N 2​ )
Decarboxylation Onset ~180 °CProcess Data / TGA-MS
5% Mass Loss ( Td5%​ ) 210 °C – 230 °CTGA (10 °C/min, N 2​ )
Max Degradation Rate ( Tmax​ ) 320 °C – 350 °CDTG (Derivative TGA)
Char Yield (at 600 °C) < 15%TGA

Mechanisms of Thermal Degradation

Understanding why MCFC degrades is essential for designing robust chemical processes. The degradation is not a single event but a cascading failure of the molecular architecture driven by thermal stress.

  • Thermal Decarboxylation (>180 °C): The electron-withdrawing nature of the furan ring destabilizes the adjacent carboxylic acid. Upon reaching the thermal activation threshold (~180 °C), the molecule expels CO 2​ . This is the most critical failure point in industrial scale-up.

  • Ester Cleavage and Volatilization (>250 °C): Following decarboxylation, the remaining methyl 2-furoate (or intact MCFC if pressurized) begins to volatilize or undergo homolytic ester cleavage.

  • Furan Ring Carbonization (>350 °C): At extreme temperatures, the aromatic furan ring undergoes carbonization, cross-linking into a carbonaceous char, typical of furanic polyesters and intermediates 3.

G A 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC) B Thermal Stress (> 180 °C) A->B C Decarboxylation (-CO2) B->C D Methyl 2-furoate C->D E Extreme Heat (> 350 °C) D->E F Furan Ring Cleavage & Carbonization E->F

Figure 1: Primary thermal degradation pathway of 5-(Methoxycarbonyl)furan-2-carboxylic acid.

Self-Validating Analytical Protocol (TGA-DSC)

To accurately map the thermal stability of MCFC, a self-validating analytical workflow is required. Simply running a sample through a Thermogravimetric Analyzer (TGA) without controlling for moisture or residual solvent will result in artificial mass-loss artifacts, masking the true Td5%​ .

Step-by-Step Methodology

Phase 1: Sample Preparation & Environmental Control Causality: Furanic acids are hygroscopic. Trace water will manifest as a broad endotherm in DSC or early mass loss in TGA, skewing the decarboxylation onset.

  • Place 5–10 mg of MCFC in a vacuum oven at 60 °C for 12 hours prior to analysis.

  • Transfer the sample to an aluminum crucible (for DSC) and an alumina (Al 2​ O 3​ ) crucible (for TGA) inside a desiccator.

Phase 2: Differential Scanning Calorimetry (DSC) Causality: We use N 2​ to isolate purely thermal phase transitions from oxidative degradation. A heating rate of 10 °C/min ensures thermal equilibrium within the sample, preventing thermal lag.

  • Purge the DSC furnace with high-purity Nitrogen (N 2​ ) at 50 mL/min.

  • Equilibrate the sample at 25 °C for 5 minutes.

  • Ramp the temperature from 25 °C to 200 °C at 10 °C/min.

  • Validation Check: Observe the sharp endothermic melting peak at ~152–156 °C. If the peak is broad, the sample is either impure or wet.

Phase 3: Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) Causality: Coupling TGA with MS allows us to definitively prove that the mass loss at 180 °C is CO 2​ (m/z = 44) from decarboxylation, rather than volatilization of the intact monomer.

  • Purge the TGA system with N 2​ at 60 mL/min.

  • Ramp the temperature from 50 °C to 600 °C at 10 °C/min.

  • Monitor the derivative mass loss (DTG) curve. The first derivative peak marks the onset of degradation ( Tonset​ ), which should align with the MS detection of CO 2​ .

Workflow S1 Sample Prep (Vacuum Dry, 60°C) S2 TGA (50-600°C, N2) S1->S2 S3 DSC (25-250°C, N2) S1->S3 S4 Evolved Gas Analysis (MS for CO2 detection) S2->S4 Off-gas S5 Data Synthesis (Td5%, Tm, Char) S2->S5 S3->S5

Figure 2: Self-validating thermal analysis workflow for furanic intermediates.

Implications for Industrial Processing

The thermal stability limits of MCFC dictate the boundaries of its industrial handling 4.

  • Oxidation and Esterification: Reactors converting 5-(methoxymethyl)furfural (MMF) to MCFC must strictly operate below 180 °C. Exceeding this thermal ceiling drastically reduces the combined yield of FDCA and its esters due to the generation of degradation byproducts.

  • Purification Constraints: Because the degradation onset (~180 °C) is dangerously close to the temperatures required for traditional distillation, thermal separation of MCFC is highly inefficient and leads to fouling. Consequently, industrial purification relies heavily on solvent crystallization (e.g., using acetic acid/water mixtures at 20 °C to 120 °C) rather than thermal distillation.

By respecting the 180 °C decarboxylation threshold and employing rigorous, moisture-free thermal analysis, researchers can successfully leverage 5-(Methoxycarbonyl)furan-2-carboxylic acid as a stable, high-yield bridge to next-generation bio-polymers.

References

  • Method for the preparation of 2,5-furandicarboxylic acid and esters thereof (WO2011043660A2)
  • Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids (WO2021045927A1)

Sources

Exploratory

Safe Handling, Storage, and Synthetic Integration of 5-(Methoxycarbonyl)furan-2-carboxylic Acid: A Technical Whitepaper

Executive Summary & Mechanistic Overview As a Senior Application Scientist overseeing the integration of bio-derived building blocks into pharmaceutical pipelines, I frequently encounter 5-(Methoxycarbonyl)furan-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

As a Senior Application Scientist overseeing the integration of bio-derived building blocks into pharmaceutical pipelines, I frequently encounter 5-(Methoxycarbonyl)furan-2-carboxylic acid (CAS: 6750-85-2). Also known as FDCA monomethyl ester, this compound is a critical furanic intermediate bridging the gap between sustainable biomass exploitation and advanced drug development[1].

While highly valuable as an electrophile for amidation and esterification, its bifunctional nature—housing both a reactive carboxylic acid and a methyl ester on a rigid furan ring—demands rigorous handling protocols. This whitepaper outlines the causality behind its hazards, the thermodynamic reasoning for its storage conditions, and a self-validating experimental workflow designed to ensure both operator safety and synthetic integrity.

Physicochemical Profiling and Hazard Causality

To handle any chemical safely, one must look beyond the Safety Data Sheet (SDS) and understand the molecular causality of its hazards. 5-(Methoxycarbonyl)furan-2-carboxylic acid presents as a fine solid, which introduces specific risks related to aerosolization and localized acidity.

Table 1: Physicochemical and Safety Profile
Property / ParameterValue / Description
CAS Number 6750-85-2
Molecular Formula C7H6O5
Molecular Weight 170.12 g/mol
Physical State Solid
Storage Conditions Sealed in dry, 2-8°C
GHS Signal Word Warning (GHS07)
Hazard Statements H302, H315, H319, H335

Mechanistic Causality of Hazards:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The carboxylic acid moiety is a proton donor. When fine dust settles on the moist surface of the cornea or sweaty skin, it dissolves and locally drops the pH. This localized acid-base disruption denatures surface proteins, triggering the inflammatory responses classified under[2].

  • H335 (Respiratory Irritation): If aerosolized, the crystalline dust deposits directly onto the mucosal membranes of the respiratory tract. The combination of physical particulate irritation and localized acidity causes immediate bronchospasm and coughing[2].

  • H302 (Harmful if Swallowed): Systemic absorption of the furan derivative can lead to hepatic metabolism, potentially generating reactive intermediates that stress cellular detoxification pathways.

Storage and Stability Causality

A common pitfall in laboratory settings is the mishandling of ester-containing bio-derivatives. dictates that this compound must be stored "Sealed in dry, 2-8°C"[3].

The Thermodynamic & Kinetic Reasoning: The methoxycarbonyl (methyl ester) group is susceptible to nucleophilic attack by atmospheric water, leading to slow, spontaneous hydrolysis. By maintaining the compound at 2-8°C, we restrict the thermal activation energy available for this hydrolysis pathway. Furthermore, storing it in a strictly dry environment (e.g., a desiccator cabinet) deprives the reaction of its nucleophile (water). Failure to adhere to these conditions results in the gradual conversion of the material into 2,5-furandicarboxylic acid (FDCA), which will silently ruin the stoichiometric precision of your downstream coupling reactions.

Experimental Workflow: A Self-Validating Protocol

In my laboratory, we employ "self-validating protocols"—methodologies where the physical outcome of one step inherently proves the safety and success of the previous step. When incorporating 5-(Methoxycarbonyl)furan-2-carboxylic acid into a synthetic pathway, follow this strict sequence:

Step 1: Environmental Preparation & Verification
  • Action: Activate the chemical fume hood and verify the face velocity is between 80-100 feet per minute (fpm).

  • Causality: Ensures complete capture of any aerosolized acid particulates, directly mitigating the H335 inhalation risk.

  • Validation: A Kimwipe or tissue paper held near the sash is visibly pulled inward, confirming negative pressure.

Step 2: Thermal Acclimation
  • Action: Remove the sealed container from the 2-8°C refrigerator and place it inside a room-temperature desiccator for 30 minutes before opening.

  • Causality: Opening a cold container in a humid lab causes immediate condensation of atmospheric moisture onto the chemical, initiating the ester hydrolysis described above.

  • Validation: The exterior glass of the reagent bottle is completely dry to the touch before the seal is broken.

Step 3: Anti-Static Weighing
  • Action: Discharge the weighing boat and the analytical balance draft shield using an anti-static gun (e.g., Zerostat). Transfer the solid using a grounded stainless-steel spatula.

  • Causality: Furanic solid powders frequently accumulate static charges. This causes the powder to repel from the spatula and aerosolize into the breathing zone.

  • Validation: The powder transfers smoothly and drops directly into the boat without clinging to the vertical walls of the draft shield.

Step 4: Rapid Synthetic Integration
  • Action: Immediately dissolve the weighed solid in an anhydrous aprotic solvent (e.g., DMF or DCM) before adding coupling reagents (like HATU or DIPEA).

  • Causality: Rapid dissolution locks the solid into the liquid phase, permanently eliminating the particulate inhalation hazard and priming the carboxylic acid for activation.

  • Validation: A clear, homogeneous solution forms rapidly. Any persistent cloudiness indicates that moisture-induced degradation into insoluble polymeric species has already occurred.

Workflow Visualization

G Acclimation 1. Thermal Acclimation (Desiccator, 30 mins) PPE 2. Fume Hood Verification (Face Velocity 80-100 fpm) Acclimation->PPE AntiStatic 3. Anti-Static Treatment (Eliminate Aerosolization) PPE->AntiStatic Weighing 4. Precision Weighing (Grounded Spatula) AntiStatic->Weighing Dissolution 5. Rapid Dissolution (Anhydrous DMF/DCM) Weighing->Dissolution Reaction 6. Downstream Synthesis (Amide/Ester Coupling) Dissolution->Reaction

Self-validating workflow for the safe handling and synthetic integration of CAS 6750-85-2.

Decontamination and Spill Management

In the event of a solid spill outside the engineered controls of the fume hood, standard sweeping is strictly prohibited, as it will generate a massive cloud of respiratory irritants.

According to best practices for acidic organic solids[4]:

  • Isolate: Step back and allow the suspended dust to settle for 5 minutes.

  • Protect: Don a tightly fitting N95 or P100 particulate respirator and heavy-duty nitrile gloves.

  • Wet Wipe: Moisten a disposable absorbent pad with a compatible solvent (e.g., ethanol or water). Gently dab and wipe the powder to keep it bound to the liquid phase.

  • Dispose: Place all contaminated wipes into a designated, sealable solid waste container explicitly labeled for halogen-free organic waste.

References

  • Exploitation of Biomass for Applications in Sustainable Materials Science Source: ProQuest URL:[Link][1]

  • Safety Data Sheet - General Handling Practices for Organic Acids Source: Angene Chemical URL:[Link][4]

Sources

Foundational

Unveiling the Hydrogen Bonding Landscape of 5-(Methoxycarbonyl)furan-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 5-(Methoxycarbonyl)furan-2-carboxylic acid (also known as mono-methyl furan-2,5-dicarboxylate) is a critical unsymmetrical derivative of 2,5-furandicarboxylic acid (FDCA). As the pharmaceutical and poly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Methoxycarbonyl)furan-2-carboxylic acid (also known as mono-methyl furan-2,5-dicarboxylate) is a critical unsymmetrical derivative of 2,5-furandicarboxylic acid (FDCA). As the pharmaceutical and polymer industries pivot toward bio-based, rigid-ring building blocks, understanding the non-covalent interaction profile of this molecule becomes paramount. This whitepaper dissects the hydrogen bonding (H-bonding) donors and acceptors within its structure, exploring how the aromatic furan ring and dual carbonyl systems dictate conformational thermodynamics, crystal packing, and macroscopic physicochemical properties.

Mechanistic Profiling of Hydrogen Bond Donors and Acceptors

The molecular architecture of 5-(Methoxycarbonyl)furan-2-carboxylic acid presents a highly competitive environment for non-covalent interactions. The molecule possesses a single, highly polarized hydrogen bond donor (HBD) and multiple hydrogen bond acceptors (HBAs) of varying electronegativity and steric availability.

The Sole Donor: Carboxylic Acid (-OH)

The hydroxyl proton of the carboxylic acid at the C2 position serves as the exclusive HBD in this molecule. The electron-withdrawing nature of the adjacent carbonyl, coupled with the extended conjugation of the furan ring, renders this proton highly acidic and an exceptionally strong H-bond donor. In the solid state, this typically drives the formation of robust intermolecular cyclic dimers, a hallmark of furan-based carboxylic acids[1].

The Acceptor Hierarchy

The molecule features five distinct oxygen atoms, each capable of acting as an HBA, though their thermodynamic contributions vary drastically based on their electronic environments:

  • Carboxylic Carbonyl (C=O): A strong acceptor. Its exposed lone pairs readily participate in the aforementioned cyclic dimerization.

  • Ester Carbonyl (C=O): A strong acceptor at the C5 position. It actively competes with the carboxylic carbonyl for intermolecular H-bonding, often leading to complex, polymorphic crystal networks.

  • Ester Methoxy Oxygen (-O-CH3): A moderate acceptor. Steric hindrance from the methyl group and partial delocalization into the adjacent carbonyl reduce its basicity.

  • Carboxylic Hydroxyl Oxygen (-OH): A moderate acceptor, though rarely the primary interaction site due to its role as the HBD.

  • Furan Ring Oxygen (-O-): A historically debated, weak acceptor. Because the oxygen's lone pairs are delocalized into the aromatic π-system to satisfy the 4n+2 Hückel rule, its electron density is severely depleted compared to aliphatic ethers like tetrahydrofuran (THF)[2]. However, it plays a pivotal role in dictating molecular geometry.

The Furan Oxygen Anomaly and Syn/Anti Isomerism

While the furan oxygen is a poor candidate for intermolecular H-bonding, it frequently participates in weak intramolecular hydrogen bonds or dipole-dipole interactions[3]. These internal interactions dictate the rotational conformation of the carbonyl groups relative to the furan ring, resulting in syn or anti isomers. In condensed phases, the formation of these intramolecular bonds competes directly with intermolecular network formation, a phenomenon that has been shown to suppress melting temperatures and alter the crystallization kinetics of furan-derived polymers and small molecules[4][5].

Table 1: Quantitative Profiling of Hydrogen Bonding Sites
Functional GroupAtom TypeH-Bond RoleRelative StrengthTypical IR Shift (Δν cm⁻¹)Mechanistic Function
Carboxylic Acid -OH (Hydrogen)Donor (HBD)Strong-200 to -400 (O-H stretch)Primary driver of intermolecular dimerization.
Carboxylic Acid C=O (Oxygen)Acceptor (HBA)Strong-20 to -50 (C=O stretch)Forms cyclic dimers with adjacent -OH groups.
Ester C=O (Oxygen)Acceptor (HBA)Strong-15 to -40 (C=O stretch)Competes for intermolecular network formation.
Ester -O- (Methoxy)Acceptor (HBA)ModerateN/A (Indirectly observed)Secondary acceptor in complex crystal packing.
Carboxylic Acid -OH (Oxygen)Acceptor (HBA)ModerateN/ARarely the primary acceptor due to sterics.
Furan Ring -O- (Ring)Acceptor (HBA)WeakMinimalDictates syn/anti conformations via internal H-bonds.

Visualizing the Interaction Network

The following logical diagram maps the competitive pathways between the single donor and the multiple acceptors, highlighting the divergence between inter- and intramolecular interactions.

HBonding cluster_donors H-Bond Donors (HBD) cluster_acceptors H-Bond Acceptors (HBA) Molecule 5-(Methoxycarbonyl)furan- 2-carboxylic acid HBD1 Carboxylic -OH (Strong Donor) Molecule->HBD1 HBA1 Carboxylic C=O (Strong Acceptor) Molecule->HBA1 HBA2 Ester C=O (Strong Acceptor) Molecule->HBA2 HBA3 Furan Ring -O- (Weak Acceptor) Molecule->HBA3 HBA4 Methoxy -O- (Moderate Acceptor) Molecule->HBA4 HBA5 Carboxylic -OH (Moderate Acceptor) Molecule->HBA5 Inter Intermolecular Networks HBD1->Inter Intra Intramolecular Conformations HBD1->Intra HBA1->Inter HBA2->Inter HBA3->Intra

Fig 1. Hydrogen bonding network and interaction pathways in the target furan derivative.

Self-Validating Experimental Protocols for H-Bond Characterization

To empirically validate the theoretical H-bonding landscape of 5-(Methoxycarbonyl)furan-2-carboxylic acid, researchers must employ techniques that isolate non-covalent interactions from covalent background noise. The following protocols are designed as self-validating systems, ensuring that the data collected is causally linked to H-bonding and free from solvent or thermal artifacts.

Protocol A: Variable-Temperature FTIR (VT-FTIR) for Thermodynamic Deconvolution

Static FTIR only provides a snapshot of thermodynamic equilibrium. By applying a thermal gradient, we inject kinetic energy into the system, systematically disrupting the weakest non-covalent bonds first.

  • Step 1: Sample Preparation: Prepare a 1% (w/w) dispersion of the analyte in anhydrous KBr and press into a translucent pellet. Causality: Anhydrous KBr is IR-inactive and prevents ambient moisture from acting as a competing HBD/HBA, which would skew the O-H stretch region.

  • Step 2: Spectral Acquisition: Mount the pellet in a temperature-controlled transmission cell. Acquire spectra from 25°C to 150°C in 10°C increments, allowing 5 minutes of thermal equilibration per step.

  • Step 3: Deconvolution & Validation: Focus on the carbonyl stretching region (1650–1750 cm⁻¹). As temperature increases, the redshifted "bound" C=O peak will diminish, and the blueshifted "free" C=O peak will grow.

  • Self-Validation Check: Plot the spectra overlaid. The presence of a strict isosbestic point (a specific wavenumber where absorbance remains constant across all temperatures) validates that the system is undergoing a clean, two-state transition (bound free) without thermal degradation.

Protocol B: Solution-State ¹H-NMR Dilution Titration

To differentiate between intra- and intermolecular H-bonding, concentration-dependent NMR is required.

  • Step 1: Solvent Selection: Select anhydrous Chloroform-d (CDCl₃). Causality: Solvents like DMSO-d₆ or Methanol-d₄ are strong H-bond acceptors/donors that will aggressively compete with the molecule's internal network, masking native interactions. CDCl₃ is non-competing, ensuring observed shifts are strictly due to self-association.

  • Step 2: Serial Dilution: Prepare a stock solution of the analyte at 100 mM. Perform a serial dilution down to 0.5 mM across 8 NMR tubes.

  • Step 3: Spectral Tracking: Acquire ¹H-NMR spectra for each tube. Track the chemical shift ( δ ) of the carboxylic -OH proton.

  • Self-Validation Check: At high concentrations, intermolecular H-bonding deshields the proton, shifting it downfield. As dilution increases, aggregates break apart into monomers, shifting the proton upfield. If the chemical shift plateaus at a relatively downfield position despite extreme dilution, it serves as self-validating proof of intramolecular H-bonding (e.g., between the -OH and the furan oxygen or ester carbonyl), as intramolecular bonds are concentration-independent.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Derivatization of 5-(Methoxycarbonyl)furan-2-carboxylic Acid for Accelerated Drug Discovery

Abstract The furan scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFA) represents a partic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFA) represents a particularly strategic starting material for drug discovery campaigns. Its bifunctional nature, featuring a readily derivatizable carboxylic acid and a more stable methyl ester, allows for selective chemical modifications to explore chemical space efficiently. This guide provides an in-depth exploration of the derivatization of MCFA, offering detailed protocols and the scientific rationale behind experimental choices for the synthesis of novel compound libraries with therapeutic potential.

Introduction: The Furan Moiety as a Privileged Scaffold

Heterocyclic compounds are fundamental to the development of new pharmaceuticals. Among them, the furan ring is a five-membered aromatic heterocycle that serves as a bioisostere for phenyl groups, offering altered steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability. Furan derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1]

5-(Methoxycarbonyl)furan-2-carboxylic acid is a derivative of 2,5-furandicarboxylic acid (FDCA), a biomass-derived platform chemical.[2][3] The selective modification of MCFA at the C2 carboxylic acid position while preserving the C5 methyl ester allows for the systematic exploration of structure-activity relationships (SAR). Subsequent hydrolysis of the ester can provide a secondary site for derivatization, further expanding the diversity of the compound library.

Strategic Derivatization Pathways

The primary routes for the derivatization of 5-(methoxycarbonyl)furan-2-carboxylic acid involve the transformation of the carboxylic acid functionality into amides and esters. These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, cell permeability, and target engagement.

Amide Bond Formation: A Gateway to Bioactivity

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. Amide bonds are prevalent in a vast number of marketed drugs and are key to the structure of peptides and proteins. For 5-(methoxycarbonyl)furan-2-carboxylic acid, conversion of the carboxylic acid to a diverse range of amides can introduce various substituents that can interact with biological targets.

The Chemistry of Amide Coupling:

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures to eliminate water, which is often incompatible with complex molecules. Therefore, "coupling reagents" are employed to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and water-soluble analogues such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] Additives like 1-hydroxybenzotriazole (HOBt) can be used with carbodiimides to reduce side reactions and minimize racemization when working with chiral amines. Other effective coupling systems include phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts like HBTU and TBTU.[5]

Below is a generalized workflow for the synthesis of amide derivatives from 5-(methoxycarbonyl)furan-2-carboxylic acid.

Amide_Synthesis_Workflow MCFA 5-(Methoxycarbonyl)furan- 2-carboxylic acid Reaction_Mixture Reaction Mixture MCFA->Reaction_Mixture Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., EDC, TBTU) Coupling_Reagent->Reaction_Mixture Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Base Organic Base (e.g., DIPEA, Et₃N) Base->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Final_Product Amide Derivative Purification->Final_Product

Caption: Workflow for Amide Synthesis.

Esterification: Modulating Lipophilicity and Prodrug Strategies

Esterification of the carboxylic acid group can be used to modulate the lipophilicity of the resulting molecule, which can have a profound impact on its pharmacokinetic properties. Furthermore, esters can act as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Methods for Ester Synthesis:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). While effective for simple alcohols, the harsh conditions may not be suitable for sensitive substrates.

  • Carbodiimide-Mediated Esterification: Similar to amide coupling, reagents like DCC or EDC can be used to activate the carboxylic acid for reaction with an alcohol. This method is milder than Fischer-Speier esterification.

  • Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which can then be alkylated with an alkyl halide.

The following diagram illustrates a general workflow for ester synthesis.

Ester_Synthesis_Workflow MCFA 5-(Methoxycarbonyl)furan- 2-carboxylic acid Reaction_Mixture Reaction Mixture MCFA->Reaction_Mixture Alcohol Alcohol (R-OH) Alcohol->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., DCC) Coupling_Reagent->Reaction_Mixture Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction_Mixture Catalyst Catalyst (e.g., DMAP) Catalyst->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Purification (Chromatography) Workup->Purification Final_Product Ester Derivative Purification->Final_Product

Caption: Workflow for Ester Synthesis.

Experimental Protocols

The following protocols are provided as a starting point for the derivatization of 5-(methoxycarbonyl)furan-2-carboxylic acid. Optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for Amide Synthesis using TBTU

This protocol describes a reliable method for the synthesis of amides from 5-(methoxycarbonyl)furan-2-carboxylic acid using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).

Materials:

  • 5-(Methoxycarbonyl)furan-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • TBTU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard glassware for organic synthesis

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of 5-(methoxycarbonyl)furan-2-carboxylic acid in anhydrous DMF, add the amine, followed by DIPEA.

  • Stir the mixture at room temperature for 10 minutes.

  • Add TBTU portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Self-Validation:

  • Reaction Monitoring: TLC analysis should show the consumption of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the amide product.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Amide Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4]

Materials:

  • 5-(Methoxycarbonyl)furan-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine 5-(methoxycarbonyl)furan-2-carboxylic acid, the amine, and EDC in the chosen solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-30 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time 2-16 hours10-30 minutes
Temperature Room Temperature to Reflux80-120 °C
Typical Yields Good to ExcellentOften Higher

Case Study: Furan-2-Carboxylic Acid Derivatives as Enzyme Inhibitors

A study on the discovery of furan-2-carboxylic acid derivatives as dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1) highlights the therapeutic potential of this scaffold.[6][7] In this work, a library of compounds was synthesized and screened, leading to the identification of potent inhibitors.[6][7] For instance, 5-(4-chlorobenzamido)furan-2-carboxylic acid was identified as an inhibitor with low micromolar potency against both enzymes.[6] This demonstrates how the derivatization of the furan core can lead to the discovery of novel bioactive molecules.

Conclusion

5-(Methoxycarbonyl)furan-2-carboxylic acid is a versatile and valuable starting material for the synthesis of compound libraries in drug discovery. The protocols and strategies outlined in this document provide a solid foundation for researchers to generate a diverse range of amide and ester derivatives. The inherent bioactivity of the furan scaffold, coupled with the ability to systematically modify its substituents, makes this an attractive approach for identifying novel therapeutic agents.

References

  • A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO2 - RSC Publishing. Available at: [Link]

  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Available at: [Link]

  • Direct synthesis of furan-2,5-dicarboxylic acid monoamides - ResearchGate. Available at: [Link]

  • Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate - MDPI. Available at: [Link]

  • 5-(methoxycarbonyl)furan-2-carboxylic acid | 6750-85-2 - MilliporeSigma. Available at: [Link]

  • 5-(Methoxycarbonyl)furan-2-carboxylic acid | CAS No.6750-85-2 Synthetic Routes. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

  • US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc) - Google Patents.
  • Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives - ResearchGate. Available at: [Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc. Available at: [Link]

  • Synthesis and biological activity of 5-(2′-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives - ResearchGate. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]

  • A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid - MDPI. Available at: [Link]

  • Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[2][4][8]triazolo[3,4-b][2][5][8]thiadiazole derivatives - ResearchGate. Available at: [Link]

  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC. Available at: [Link]

  • 5-(methoxycarbonyl)furan-2-carboxylic acid (C7H6O5) - PubChemLite. Available at: [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Available at: [Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors - the University of Groningen research portal. Available at: [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications - MDPI. Available at: [Link]

Sources

Application

Application Note: Analytical Quantification of 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC)

Introduction & Analytical Context 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC), also known as mono-methyl furan-2,5-dicarboxylate, is a critical intermediate and potential impurity in the synthesis of bio-based poly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC), also known as mono-methyl furan-2,5-dicarboxylate, is a critical intermediate and potential impurity in the synthesis of bio-based polymers. As the industry shifts toward renewable plastics, the catalytic oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) has gained prominence[1][2]. When this oxidation is performed in the presence of methanol, or during the subsequent esterification of FDCA, MCFC is formed[3].

Accurate quantification of MCFC is paramount for polymer-grade purity. Even trace amounts of mono-esterified intermediates like MCFC or 5-formylfuran-2-carboxylic acid (FFCA) act as chain terminators during polycondensation, severely limiting the molecular weight of the resulting polyethylene furanoate (PEF) and negatively impacting the b* color value of the final resin[1][3].

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology designed to separate and quantify MCFC alongside structurally similar furanic precursors and byproducts.

Pathway HMF HMF DFF DFF / HMFCA HMF->DFF Oxidation FFCA FFCA DFF->FFCA Oxidation FDCA FDCA FFCA->FDCA Oxidation MCFC MCFC (Target Analyte) FFCA->MCFC Oxidative Esterification FDCA->MCFC Esterification (Methanol)

Figure 1: Reaction pathway illustrating the formation of MCFC from HMF oxidation and esterification.

Analytical Challenges & Causality

Designing a chromatographic method for MCFC requires overcoming two primary physicochemical hurdles:

  • Complex Solubility Profiles : FDCA and its mono-ester (MCFC) exhibit strong intermolecular hydrogen bonding, rendering them practically insoluble in water and poorly soluble in standard non-polar organic solvents. Attempting to dissolve these samples in pure acetonitrile or methanol often results in incomplete recovery. Solution : Samples must be dissolved in a highly polar, aprotic solvent mixture, specifically 50:50 (v/v) N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF)[3]. DMF disrupts the hydrogen bonding network, while THF lowers the overall viscosity of the injection plug, preventing high-pressure spikes when introduced into the aqueous mobile phase.

  • Ionization and Peak Tailing : MCFC possesses a free carboxylic acid moiety with a pKa of approximately 2.6. In a neutral pH mobile phase, MCFC exists in a dynamic equilibrium between its protonated and deprotonated states, leading to severe peak tailing and unpredictable retention shifts. Solution : The mobile phase must be heavily acidified (pH ≤ 2.5) using 0.1% Formic Acid or 0.01 M trisodium citrate[1][4]. This suppresses ionization, forcing MCFC into its neutral, hydrophobic state, which maximizes interaction with the C18 stationary phase and ensures sharp, Gaussian peak shapes.

Experimental Protocol: RP-HPLC-UV

Reagents and Sample Preparation

To ensure a self-validating system, sample preparation must be strictly controlled to prevent in situ esterification or degradation.

Step-by-Step Preparation:

  • Weighing : Accurately weigh ~50.0 mg (to the nearest 0.1 mg) of the solid sample matrix into a 20 mL glass scintillation vial[3].

  • Dissolution : Pipette exactly 10.0 mL of a 50:50 (v/v) DMF/THF mixture into the vial[3].

  • Homogenization : Sonicate the vial in a water bath at 25 °C for 10 minutes. Note: Do not exceed 30 °C to prevent thermally induced transesterification.

  • Dilution (For Purity Assay) : For main component analysis, pipette 100 µL of the homogenized solution into a 10 mL volumetric flask and bring to volume with the 50:50 DMF/THF diluent[3]. For trace impurity profiling (ppm levels), proceed with the undiluted solution.

  • Filtration : Filter the final solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Workflow A 1. Sample Collection (Solid Matrix) B 2. Dissolution (50:50 DMF/THF) A->B C 3. Sonication (10 min) & Dilution B->C D 4. Filtration (0.22 µm PTFE) C->D E 5. RP-HPLC Separation (C18, Acidic Gradient) D->E F 6. UV Detection (265 nm) & Quantification E->F

Figure 2: Step-by-step analytical workflow for the extraction and HPLC quantification of MCFC.

Chromatographic Conditions

The following gradient method is optimized for the baseline resolution of MCFC from its precursors (HMF, FDCA, FFCA) and highly non-polar byproducts like methyl 5-formylfuran-2-carboxylate (MFFC)[1][3].

  • Instrument : HPLC equipped with a Diode Array Detector (DAD) and column oven[1][4].

  • Column : C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1].

  • Column Temperature : 35 °C (Maintains low backpressure and stabilizes retention times).

  • Mobile Phase A : 0.1% Formic Acid in Ultrapure Water (pH ~2.5)[1].

  • Mobile Phase B : Acetonitrile (HPLC Grade)[1][4].

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detection Wavelength : 265 nm (Optimal UV absorbance for conjugated furanic rings)[1].

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
5.0 90 10
15.0 40 60
20.0 40 60
20.1 95 5

| 25.0 | 95 | 5 (Re-equilibration) |

System Suitability Test (SST)

To ensure trustworthiness and self-validation of the analytical run, the system must pass the following SST criteria before analyzing unknown samples:

  • Resolution ( Rs​ ) : The resolution between FDCA and MCFC must be ≥2.0 . Because the methyl ester group significantly increases the hydrophobicity of MCFC compared to the diacid FDCA, MCFC will elute later.

  • Tailing Factor ( Tf​ ) : The tailing factor for the MCFC peak must be ≤1.5 . A higher value indicates insufficient mobile phase acidity or column degradation.

  • Linearity : A 5-point linear calibration curve (0.25 to 100 ppm) must yield an R2≥0.999 [3].

Quantitative Data & Expected Results

Because polarity dictates retention in reverse-phase chromatography, the highly polar HMF elutes first, followed by the diacid (FDCA), the mono-acid/mono-aldehyde (FFCA), the mono-ester (MCFC), and finally the highly hydrophobic ester-aldehyde (MFFC).

Table 1: Typical Chromatographic Performance and Sensitivity Metrics

AnalyteAbbreviationApprox. Relative Retention Time (RRT)Limit of Detection (LOD)Limit of Quantitation (LOQ)
5-HydroxymethylfurfuralHMF0.350.05 ppm0.15 ppm
Furan-2,5-dicarboxylic acidFDCA0.650.10 ppm0.25 ppm
5-Formylfuran-2-carboxylic acidFFCA0.800.10 ppm0.25 ppm
5-(Methoxycarbonyl)furan-2-carboxylic acid MCFC 1.00 (Reference) 0.08 ppm 0.25 ppm
Methyl 5-formylfuran-2-carboxylateMFFC1.300.10 ppm0.30 ppm

Note: RRT values are approximate and will vary slightly depending on the specific C18 column chemistry and exact dead volume of the HPLC system.

References

  • Title: WO2021045927A1 - Efficient process for producing 5-(alkoxycarbonyl)
  • Title : Analysis of HMF and furfural in hydrolyzed lignocellulosic biomass by HPLC-DAD-based method using FDCA as internal standard Source : ResearchGate URL :[Link]

  • Title : Biocatalytic Conversion of 5-Hydroxymethylfurfural by Galactose Oxidase: Toward Scalable Technology Using Integrated Process and Enzyme Engineering (Figure S6) Source : ResearchGate URL :[Link]

Sources

Method

use of 5-(Methoxycarbonyl)furan-2-carboxylic acid as a photosensitive intermediate

Application Note: 5-(Methoxycarbonyl)furan-2-carboxylic acid as a Photosensitive Intermediate in Advanced Materials and Chemical Biology Executive Summary & Mechanistic Rationale For researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(Methoxycarbonyl)furan-2-carboxylic acid as a Photosensitive Intermediate in Advanced Materials and Chemical Biology

Executive Summary & Mechanistic Rationale

For researchers and drug development professionals designing photoresponsive architectures, 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC, CAS: 6750-85-2) serves as a highly versatile, bio-derived building block. While traditionally recognized as a precursor for polyethylene furanoate (PEF) plastics, its unique electronic asymmetry makes it an exceptional photosensitive intermediate.

The structural asymmetry of MCFC—featuring a reactive free carboxylic acid at C2 and a protected methyl ester at C5—enables orthogonal synthetic strategies. The C2-carboxylic acid can be conjugated to active pharmaceutical ingredients (APIs), fluorophores, or polymer backbones via standard coupling chemistries. Meanwhile, the C5-methoxycarbonyl group acts as an electron-withdrawing moiety that fine-tunes the HOMO/LUMO levels of the furan core. This stabilization prevents premature ambient oxidation while maintaining strict susceptibility to targeted photochemical activation .

Photochemically, the MCFC furan core exhibits dual, wavelength-dependent reactivity:

  • [2+2] Photocycloaddition (UV Activation) : Under direct UV irradiation (~365 nm), the furan diene system undergoes[2+2] cycloaddition to form rigid cyclobutane dimers. This pathway is heavily exploited in solid-state photochemistry and the synthesis of photo-crosslinkable polymers .

  • Singlet Oxygen ( 1O2​ ) Mediated Photocleavage (Visible Activation) : In the presence of a photosensitizer and visible light, photochemically generated 1O2​ undergoes a rapid[4+2] cycloaddition with the furan ring. This yields an unstable endoperoxide intermediate that hydrolyzes into a diketone, effectively cleaving the molecule—a mechanism critical for photodynamic therapy (PDT) and degradable drug linkers . Furthermore, furan-based structures are increasingly utilized as highly efficient visible-light photoinitiators in polymerization processes .

Photochemical Pathway Visualization

Photochemical_Pathways MCFC 5-(Methoxycarbonyl)furan- 2-carboxylic acid (MCFC) Light Light Irradiation (UV or Visible) MCFC->Light Excitation / Sensitization SingletO2 Singlet Oxygen (1O2) Oxidation Pathway Light->SingletO2 Energy Transfer to O2 Cycloaddition [2+2] Photocycloaddition Pathway Light->Cycloaddition Direct / Sensitizer Endoperoxide Endoperoxide Intermediate (Photocleavage) SingletO2->Endoperoxide [4+2] Cycloaddition Cyclobutane Cyclobutane Dimer (Crosslinking) Cycloaddition->Cyclobutane Dimerization

Fig 1. Dual photochemical pathways of MCFC yielding either photocleavage or crosslinking.

Quantitative Data Summary

To aid in experimental design, the kinetic parameters and structural outcomes of MCFC's primary photochemical pathways are summarized below.

Table 1: Comparative Photochemical Kinetics and Outcomes of MCFC Pathways

Photochemical PathwayIrradiation SourceSensitizer RequiredReactive IntermediatePrimary Structural OutcomeApparent Rate Constant ( kapp​ )Analytical Validation Marker
[2+2] Cycloaddition UV LED (365 nm)No (Direct)Triplet DiradicalCyclobutane Dimer (Crosslinking) ∼1.2×10−3 s−1 Loss of furan π−π∗ at 270 nm
1O2​ Photocleavage Green LED (540 nm)Yes (e.g., Rose Bengal)EndoperoxideDiketone (Chain Cleavage) ∼4.5×10−4 s−1 Emergence of dione mass via LC-MS
Photoinitiation Blue LED (405 nm)No (Direct/Co-initiator)Furan Radical CationPolymer Chain Propagation ∼3.8×10−2 s−1 Monomer conversion via FTIR

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure that the causality of the chemical transformations can be tracked in real-time.

Protocol A: Synthesis and Validation of a Photo-Crosslinkable MCFC-Polymer

Objective: Conjugate MCFC to a polymer backbone and induce UV-mediated crosslinking via [2+2] cycloaddition. Causality: The use of EDC/NHS strictly activates the C2-carboxylic acid of MCFC, allowing selective coupling to amine-terminated polymers. The C5-methoxycarbonyl group remains intact, preserving the specific UV absorption profile required for controlled dimerization.

  • Activation: Dissolve 1.0 eq of MCFC and 1.2 eq of N-Hydroxysuccinimide (NHS) in anhydrous DMF. Add 1.5 eq of EDC-HCl. Stir at room temperature for 2 hours under an inert N₂ atmosphere.

  • Conjugation: Add 0.8 eq of an amine-terminated prepolymer (e.g., PEG-NH₂). Stir overnight.

  • Purification: Transfer the mixture to a dialysis cassette (MWCO appropriate for the polymer) and dialyze against DI water for 48 hours to remove unreacted MCFC and urea byproducts. Lyophilize to obtain the functionalized polymer.

  • Photocrosslinking & Self-Validation:

    • Spin-coat a 5 wt% solution of the polymer onto a quartz slide.

    • Place the slide in a UV-Vis spectrophotometer and take a baseline reading.

    • Irradiate the slide using a 365 nm UV LED ( 10 mW/cm2 ).

    • Validation Marker: Record the UV-Vis spectrum every 5 minutes. The successful formation of the cyclobutane dimer is validated by the systematic decrease (bleaching) of the furan π−π∗ transition peak at ~270 nm, as the conjugated double bonds are consumed.

Protocol B: Singlet Oxygen ( 1O2​ ) Mediated Photocleavage Assay

Objective: Utilize MCFC as a visible-light-triggered photocleavable linker. Causality: By utilizing a green LED (540 nm) and Rose Bengal, the system selectively generates 1O2​ without providing the high-energy UV photons required for direct [2+2] furan cycloaddition. This ensures the reaction proceeds exclusively via the [4+2] endoperoxide cleavage pathway.

  • Sample Preparation: Dissolve the MCFC-conjugate (100 µM) in a biologically relevant buffer (e.g., PBS, pH 7.4). Add 5 µM of Rose Bengal (photosensitizer).

  • Irradiation: Place the solution in a quartz cuvette under continuous stirring. Irradiate using a 540 nm green LED ( 15 mW/cm2 ).

  • Reaction Monitoring & Self-Validation:

    • Aliquot 50 µL samples every 10 minutes into LC-MS vials containing 10 mM sodium azide. Causality of Quenching: Sodium azide rapidly quenches residual 1O2​ , instantly halting the reaction to provide an accurate kinetic snapshot.

    • Validation Marker: Analyze the aliquots via HPLC-MS. The validation of the endoperoxide pathway is confirmed by the exponential decay of the parent MCFC-conjugate mass and the stoichiometric appearance of the diketone cleavage fragments.

Experimental Workflow Visualization

Workflow Prep 1. Conjugation (EDC/NHS Coupling) Purify 2. Purification (Dialysis/SEC) Prep->Purify Remove free MCFC Irradiate 3. Irradiation (UV or Visible Light) Purify->Irradiate Isolate Conjugate Validate 4. Self-Validation (UV-Vis & HPLC-MS) Irradiate->Validate Track Kinetics

Fig 2. Self-validating experimental workflow for MCFC photochemical assays.

References

  • Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry . Environmental Science & Technology. URL:[Link]

  • Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 . Chemical Research in Toxicology. URL:[Link]

  • Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization . Catalysts (MDPI). URL:[Link]

  • Studies in organic and physical photochemistry – an interdisciplinary approach . Chemical Society Reviews (RSC). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 5-(Methoxycarbonyl)furan-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers facing synthetic bottlenecks when working with bio-based buil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers facing synthetic bottlenecks when working with bio-based building blocks.

5-(Methoxycarbonyl)furan-2-carboxylic acid (also known as mono-methyl furan-2,5-dicarboxylate) is a highly versatile intermediate. However, its unique structural features—a rigid planar furan ring, a hydrogen-bond donating carboxylic acid, and a hydrogen-bond accepting ester—often lead to stubborn solubility issues during synthesis. This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to help you overcome these thermodynamic barriers.

Physicochemical & Solvent Matrix

To successfully manipulate the solubility of this compound, we must first understand the baseline thermodynamic data. The molecule's functional groups create strong intermolecular dimers and a high crystal lattice energy, rendering it insoluble in many standard organic solvents.

Table 1: Quantitative Solubility Profile & Mechanistic Rationale

SolventApprox. Dielectric Constant (ε)Solubility LevelMechanistic Rationale
N,N-Dimethylformamide (DMF) 36.7Very SolubleActs as a strong H-bond acceptor; effectively disrupts carboxylic acid dimers .
Methanol (MeOH) 32.7SolubleProtic solvent; competes for H-bonding, breaking the crystal lattice.
Glacial Acetic Acid 6.2Sparingly SolubleWeakly polar; cannot fully overcome the hydrophobic furan ring stacking.
Dichloromethane (DCM) 8.9Very Slightly SolubleAprotic and low polarity; physically incapable of disrupting acid dimers.
Water (Neutral pH) 80.1Practically InsolubleHigh polarity, but cannot overcome the hydrophobic furan/ester stacking at a pH below the compound's pKa.

Troubleshooting FAQs

Q1: Why is my amide coupling reaction failing or showing low conversion in standard solvents like DCM or THF? Cause: The carboxylic acid groups of 5-(Methoxycarbonyl)furan-2-carboxylic acid form highly stable, intermolecular hydrogen-bonded dimers. DCM and THF lack the hydrogen-bond accepting strength required to break these dimers, leaving the compound as an unreactive, heterogeneous suspension. Solution: Switch your solvent system to a polar aprotic solvent like DMF or DMAc. These solvents act as strong hydrogen-bond acceptors, solvating the monomeric form of the acid and making it fully accessible to coupling reagents like HATU or EDCI.

Q2: I cannot use high-boiling solvents like DMF because my product is sensitive to the required aqueous workup. How can I run this reaction in DCM? Cause: You are restricted to low-boiling, low-polarity solvents, which inherently cannot dissolve the free carboxylic acid. Solution: Bypass the solubility limit by altering the chemical structure of the intermediate. Convert the carboxylic acid to an acid chloride using oxalyl chloride with a catalytic amount of DMF. The resulting acid chloride lacks the hydrogen-bond donating hydroxyl group, completely preventing dimer formation. This intermediate is highly soluble in DCM and THF, allowing you to proceed with your reaction in volatile solvents.

Q3: I am developing a green chemistry or biocatalytic workflow. How do I force this compound to dissolve in water? Cause: At neutral pH, the hydrophobic stacking of the furan ring and the ester group outweighs the hydration energy of the protonated carboxylic acid. Solution: Exploit the compound's acidity. The pKa of the carboxylic acid group on the furan ring is approximately 3.0 . By adding a mild base such as Sodium Bicarbonate (NaHCO3), you deprotonate the acid to form a sodium carboxylate salt. The introduction of a full ionic charge dramatically increases the hydration energy, resulting in complete aqueous solubility .

Workflow Decision Matrix

Use the following logical pathway to determine the optimal solubilization strategy based on your specific reaction constraints.

G Start 5-(Methoxycarbonyl)furan- 2-carboxylic Acid Dec1 Reaction Media? Start->Dec1 Aq Aqueous System (Biocatalysis/Green) Dec1->Aq Water Org Organic System (Coupling/Esterification) Dec1->Org Organic AqSol Add NaHCO3 (pH > 5) Forms Soluble Sodium Salt Aq->AqSol Dec2 Tolerate High-Boiling Solvents (DMF/DMSO)? Org->Dec2 OrgSol1 Use DMF or DMAc Disrupts H-Bond Dimers Dec2->OrgSol1 Yes OrgSol2 Convert to Acid Chloride (Oxalyl Chloride / cat. DMF) Dec2->OrgSol2 No (Need DCM/THF) End1 Proceed with Reaction AqSol->End1 OrgSol1->End1 End2 Soluble in DCM/THF Proceed with Reaction OrgSol2->End2

Decision tree for solubilizing 5-(Methoxycarbonyl)furan-2-carboxylic acid based on reaction needs.

Self-Validating Experimental Protocols

To ensure trustworthiness in your execution, every protocol below is designed as a self-validating system . This means the physical chemistry of the reaction provides an immediate, visual confirmation that the solubility barrier has been successfully overcome.

Protocol A: Amide Coupling via DMF/HATU System

Objective: Solubilize the mono-ester for direct peptide-style coupling with an amine.

  • Charge a dry flask with 5-(Methoxycarbonyl)furan-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq).

  • Suspend the mixture in anhydrous DMF (approx. 5-10 mL per gram of acid). Observation: The mixture will appear as a cloudy, heterogeneous suspension.

  • Deprotonate by adding N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise while stirring.

  • Self-Validation Checkpoint: Observe the reaction vessel closely. The cloudy suspension must transition into a completely clear, homogeneous solution. This visual cue confirms the organic base has disrupted the carboxylic acid dimers, forming the highly soluble DIPEA-carboxylate salt. Do not proceed to step 5 until the solution is clear.

  • Activate by cooling the clear solution to 0 °C and adding HATU (1.1 eq) portion-wise. Stir for 2-4 hours at room temperature.

Protocol B: Acid Chloride Generation for DCM-Compatible Reactions

Objective: Convert the insoluble acid into a highly DCM-soluble acid chloride intermediate for volatile solvent workflows.

  • Suspend 5-(Methoxycarbonyl)furan-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Catalyze by adding anhydrous DMF (3-5 drops).

  • React by cooling the suspension to 0 °C and adding Oxalyl Chloride (1.2 eq) dropwise via an addition funnel.

  • Self-Validation Checkpoint: Upon addition, vigorous effervescence will occur as CO, CO2, and HCl gases are released. The activation is complete and self-validated when gas evolution completely ceases and the opaque suspension transforms into a clear, pale-yellow solution. This confirms 100% conversion to the soluble acid chloride.

  • Isolate by concentrating under reduced pressure to remove excess oxalyl chloride, then redissolve the highly soluble residue in fresh DCM for your subsequent reaction.

Protocol C: Aqueous Solubilization via pH Control

Objective: Achieve complete aqueous solubility for biocatalysis or green chemistry couplings.

  • Suspend the acid (1.0 eq) in deionized water (10 mL/g). Observation: The compound will float or form a stubborn white slurry due to hydrophobic repulsion.

  • Prepare a 1M solution of Sodium Bicarbonate (NaHCO3).

  • Titrate by adding the NaHCO3 solution dropwise to the stirring suspension until the pH reaches 5.5 - 6.0.

  • Self-Validation Checkpoint: The addition of base will trigger CO2 bubbling. The system self-validates its solubility state when the bubbling stops and the mixture becomes a perfectly transparent aqueous solution. This indicates the complete formation of the water-soluble sodium furan-2-carboxylate derivative.

References

  • WO2021123189A1 - Process for producing 2,5-furandicarboxylic acid from ethers of 5-hydroxymethylfurfural (Details on pKa and controlling acids in furan derivatives)
Optimization

Technical Support Center: Regioselective Synthesis of Substituted Furan-2-Carboxylic Acids

Welcome to the Technical Support Center. As drug development and synthetic methodologies evolve, furan-2-carboxylic acids (furoic acids) have become indispensable building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and synthetic methodologies evolve, furan-2-carboxylic acids (furoic acids) have become indispensable building blocks. However, controlling the regioselectivity of their functionalization—specifically differentiating between the C-3, C-5, and ipso (C-2) positions—presents significant mechanistic challenges.

This guide provides authoritative troubleshooting, mechanistic causality, and self-validating protocols to help you achieve precise regiocontrol in your syntheses.

Regioselectivity Decision Workflow

G Start Furan-2-carboxylic Acid Starting Material C3 Target: C-3 Position Start->C3 C5 Target: C-5 Position Start->C5 Ipso Target: Ipso (C-2) Start->Ipso DoM Kinetic Control n-BuLi / TMEDA (-78°C) C3->DoM Rh Directed C-H Activation [Cp*RhCl2]2 / Ag2CO3 C3->Rh LDA Thermodynamic Control LDA (-78°C) C5->LDA Halo Halodecarboxylation Pd(TFA)2 / NIS Ipso->Halo

Decision tree for the regioselective functionalization of furan-2-carboxylic acids.

Troubleshooting Guides & FAQs

Section 1: Lithiation and Directed ortho-Metalation (DoM)

Q: When attempting to lithiate furan-2-carboxylic acid, I frequently obtain an inseparable mixture of 3-substituted and 5-substituted products. How can I strictly control the regioselectivity?

A: The regioselectivity of furan-2-carboxylic acid deprotonation is dictated by the competition between thermodynamic acidity and kinetic coordination. The choice of your lithium base is the determining factor[1].

  • For C-5 Substitution (Thermodynamic Control): The C-5 proton is inherently more acidic due to the inductive effect of the adjacent oxygen atom. By using a bulky base like Lithium Diisopropylamide (LDA), steric hindrance prevents access to the C-3 position, leading to regioselective deprotonation at H-5 to form a dianion species[2].

  • For C-3 Substitution (Kinetic Control): The carboxylic acid acts as a Directed Metalation Group (DMG)[3]. Using n-butyllithium (n-BuLi) allows the lithium cation to coordinate with the carboxylate oxygen, directing the alkyl anion to the closest proton (C-3). However, n-BuLi alone can scramble and yield a 5:3 ratio of 3- and 5-substituted products[1]. To lock in C-3 selectivity, you must use TMEDA (Tetramethylethylenediamine) to stabilize the kinetic C-3 lithiated intermediate and maintain strict cryogenic conditions (-78 °C).

Protocol 1: Regioselective C-5 Carboxylation to Furan-2,5-dicarboxylic acid (FDCA) [2]

  • Preparation: Dissolve furan-2-carboxylic acid (1.0 equiv) in anhydrous THF under a strict Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Dianion Formation: Dropwise add LDA (2.2 equiv). Self-Validation: The solution will undergo a deep color change, indicating successful dianion formation. Stir for 1 hour at -78 °C.

  • Electrophile Trapping: Bubble dry CO₂ gas through the solution for 30 minutes.

  • Workup: Quench the reaction carefully with 2N HCl and allow it to warm to room temperature.

  • Validation: The desired product, furan-2,5-dicarboxylic acid, will precipitate as a white solid (Yield ~73%), whereas unreacted starting material remains highly soluble in the aqueous/organic mixture[2].

Section 2: Transition-Metal Catalyzed C–H Activation

Q: I am trying to perform a cross-coupling on furan-2-carboxylic acid, but traditional Pd-catalysis functionalizes the C-5 position. How do I force C-3 selectivity without pre-halogenation?

A: In standard electrophilic aromatic substitution (EAS) and many Pd-catalyzed C–H activations, the C-5 position is electronically favored. To override this innate electronic bias, you must leverage a Rhodium(III) catalyst. Rhodium uniquely utilizes the free carboxylic acid as a directing group. The mechanism involves carboxyl coordination to the Rh center, followed by a concerted metalation-deprotonation (CMD) step that forces cyclorhodation exclusively at the adjacent C-3 position, followed by alkene insertion and β-hydride elimination[4].

Protocol 2: Rhodium-Catalyzed C3-Selective Alkenylation [4]

  • Setup: In an oven-dried sealed tube, combine furan-2-carboxylic acid (1.0 equiv), the alkene coupling partner (2.0 equiv),[Cp*RhCl₂]₂ (2.5 mol%), and Ag₂CO₃ (2.0 equiv) as the terminal oxidant.

  • Solvent: Add a degassed solvent mixture of DMF/1,4-dioxane (1:1).

  • Reaction: Seal the tube and heat the mixture to 110 °C for 16 hours. Self-Validation: The reaction mixture will turn dark/black as the active Rh-species and Ag-salts react.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl. This acidic wash is critical to break the product-metal coordination and recover the free functionalized carboxylic acid.

  • Validation: TLC monitoring (EtOAc/Hexane with 1% AcOH) should show complete consumption of the starting material, replaced by a less polar, highly UV-active spot representing the C3-alkenylated product[4].

Section 3: Halodecarboxylation (Ipso-Substitution)

Q: I need a 2-halo-furan derivative for a Suzuki coupling, but direct halogenation of my substituted furan gives the wrong regioisomer. Can I use furan-2-carboxylic acids as precursors?

A: Yes. If you have a regioselectively synthesized substituted furan-2-carboxylic acid, you can perform an ipso-halodecarboxylation. This converts the carboxylic acid directly into a halide (Br or I) at the exact same position[5]. The reaction proceeds via the coordination of Pd to the carboxylate, followed by insertion, extrusion of CO₂, and reductive elimination with the halide source.

Protocol 3: Pd-Catalyzed Iododecarboxylation [5]

  • Setup: Combine the substituted furan-2-carboxylic acid (1.0 equiv), N-iodosuccinimide (NIS, 1.2 equiv), and Pd(TFA)₂ (5 mol%) in a DMF/DMSO solvent mixture.

  • Base Addition: Add Li₂CO₃ (0.2 equiv) to facilitate the initial formation of the carboxylate.

  • Reaction: Heat to 100 °C for 4-6 hours. Self-Validation: The evolution of CO₂ gas bubbles serves as a visual confirmation of the decarboxylation step.

  • Workup: Quench with aqueous sodium thiosulfate to neutralize unreacted NIS (solution turns from brown to pale yellow), and extract with diethyl ether.

  • Validation: IR spectroscopy of the crude mixture will show the complete disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the C=O stretch (~1680 cm⁻¹).

Quantitative Data Summary

The following table summarizes the optimal reagent systems and expected outcomes for controlling regioselectivity in furan-2-carboxylic acid functionalization.

Target PositionReagent / Catalyst SystemPrimary Mechanism of ControlTypical YieldReference
C-5 LDA, THF, -78 °CThermodynamic deprotonation (Dianion formation)70–85%[2]
C-3 n-BuLi / TMEDA, -78 °CKinetic deprotonation (Directed ortho-Metalation)60–75%[3]
C-3 [Cp*RhCl₂]₂, Ag₂CO₃Directed C–H Activation (Cyclorhodation via CMD)80–95%[4]
C-2 (ipso) Pd(TFA)₂, NIS, Li₂CO₃Halodecarboxylation (Pd-insertion & CO₂ extrusion)65–80%[5]

References

  • [4] Rhodium-Catalyzed C3-Selective Alkenylation of Substituted Thiophene-2-carboxylic Acids and Related Compounds. Thieme Connect. 4

  • [1] One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate.1

  • [2] One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. 2

  • [5] Decarboxylative Halogenation of Organic Compounds. NIH.5

  • [3] The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. ResearchGate. 3

Sources

Troubleshooting

Technical Support Center: Scale-Up of 5-(Methoxycarbonyl)furan-2-carboxylic Acid (MCCA) Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the production of 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCCA). This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the production of 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing-scale production. We will address specific technical issues in a practical, question-and-answer format, grounded in established chemical principles and process experience.

Synthesis Overview: Common Routes to MCCA

5-(Methoxycarbonyl)furan-2-carboxylic acid (MCCA), a valuable bifunctional molecule, is typically synthesized from biomass-derived 5-(hydroxymethyl)furfural (HMF). The two predominant pathways involve the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) followed by selective mono-esterification, or a more integrated approach where an HMF derivative is oxidized.

The most common route involves the catalytic aerobic oxidation of HMF to FDCA, which is then selectively esterified.[1][2] An alternative patented process involves the direct oxidation of a furoate ester, such as methyl 5-methylfuran-2-carboxylate (MMFC), to yield MCCA directly.[3]

Below is a generalized workflow for the production of MCCA, highlighting the critical control points.

G cluster_0 Upstream Processing cluster_1 Core Synthesis & Purification cluster_2 Quality Control A Raw Material Sourcing (e.g., 5-Hydroxymethylfurfural) B Oxidation Reaction (HMF -> FDCA) A->B Catalyst, Solvent, O2/Air C Crude FDCA Isolation B->C Precipitation/ Filtration D Mono-esterification (FDCA -> MCCA) C->D Methanol, Catalyst E Crude MCCA Work-up D->E Quenching, pH Adjustment F Crystallization/ Purification E->F Solvent Selection G Drying F->G Vacuum, Temp. H Final Product Analysis (HPLC, NMR, KF) G->H

Caption: Generalized workflow for MCCA production from HMF.

Troubleshooting Guide: From Lab to Plant

This section addresses specific, practical problems that arise during the scale-up of MCCA synthesis.

Q1: We are observing a significant and difficult-to-control exotherm during the aerobic oxidation of HMF, leading to a dark-colored product and low yield. What is happening and how can we control it?

A1: This is a classic scale-up challenge related to heat transfer. Oxidation reactions are highly exothermic, and the surface-area-to-volume ratio of a large reactor is significantly smaller than that of a laboratory flask, leading to inefficient heat dissipation. The uncontrolled temperature rise (a "runaway reaction") accelerates degradation pathways of HMF, forming humins and other colored by-products.[4]

Troubleshooting Steps:

  • Control Reagent Addition: Switch from a batch addition of the oxidant (e.g., oxygen/air pressure) or HMF to a semi-batch process. Add the HMF solution slowly to the catalyst slurry under oxidation conditions. This allows the cooling system to keep pace with the heat generated.

  • Optimize Agitation: Ensure your reactor's agitation is sufficient to maintain good gas-liquid mixing and prevent localized hot spots. Poor mixing can lead to areas of high reactant concentration and localized exotherms.

  • Solvent and Concentration: Using a higher-boiling-point solvent can provide a larger operating temperature window. However, ensure the solvent is stable under the oxidative conditions. Lowering the reactant concentration can also slow the reaction rate and reduce the rate of heat evolution.

  • Monitor Oxygen Uptake: In an aerobic oxidation, monitoring the oxygen consumption rate provides a real-time measure of the reaction rate. This can be used to control the addition of HMF, maintaining a steady and safe reaction profile.

Q2: Our isolated crude MCCA is contaminated with significant amounts of both unreacted FDCA and the diester by-product, dimethyl 2,5-furandicarboxylate (FDME). How can we improve the selectivity of the mono-esterification?

A2: Achieving high selectivity in the mono-esterification of a symmetric dicarboxylic acid like FDCA is challenging. The reaction produces a statistical mixture of starting material, desired mono-ester, and undesired diester. The key is to manipulate reaction conditions to favor the mono-ester and then to effectively separate the mixture.

Strategies for Selectivity and Purification:

  • Stoichiometry and Reaction Time: Use a limited amount of methanol (e.g., 1.0-1.5 equivalents) and carefully monitor the reaction progress by HPLC. Stop the reaction when the concentration of MCCA is at its maximum, before significant amounts of FDME are formed.

  • Catalyst Choice: While strong acid catalysts are effective, they can be difficult to remove. Some processes utilize CO2 under near-critical or supercritical conditions, which can function as an in situ acid catalyst and is easily removed upon depressurization.[5][6]

  • Purification via pH Adjustment: The most effective purification method relies on the different pKa values of the components. The unreacted FDCA has two acidic protons, MCCA has one, and FDME has none. This allows for selective separation.

    • Step 1: Remove Diester: Dissolve the crude mixture in a suitable organic solvent. The FDME will be the most soluble, while FDCA and MCCA may have limited solubility. A preliminary filtration or extraction can enrich the desired product.

    • Step 2: Separate MCCA from FDCA: Dissolve the remaining solid in a basic aqueous solution (e.g., sodium bicarbonate or carbonate). Carefully acidify the solution with an acid like HCl. FDCA, being the stronger di-acid, will precipitate first at a higher pH (around pH 3-4). Filter off the FDCA. Further acidification of the filtrate to a lower pH (around pH 1-2) will precipitate the desired MCCA.[7]

Q3: The color of our final MCCA product is off-white to yellow, which is unacceptable for our downstream application. What is the source of this color and how do we remove it?

A3: Color in furan-based chemicals often originates from trace impurities formed during the synthesis, particularly from the degradation of HMF or intermediates.[7][8] The primary impurity of concern is often 5-formyl-2-furancarboxylic acid (FFCA), an intermediate in the oxidation of HMF to FDCA.[1][2][7] FFCA and other aldehydic impurities can undergo condensation reactions to form colored polymeric materials.

Decolorization and Impurity Removal Strategy:

  • Optimize Oxidation: The best solution is to prevent the formation of these impurities in the first place. Ensure the initial oxidation of HMF to FDCA goes to full completion. High catalyst loading, sufficient oxygen pressure, and adequate reaction time are critical.

  • Crystallization: This is the most powerful tool for color removal. The choice of solvent is critical for rejecting impurities into the mother liquor while maximizing the recovery of high-purity MCCA.

Solvent/SystemAdvantagesDisadvantages
Water Inexpensive, non-toxic, good for removing inorganic salts.Low solubility of MCCA, may require large volumes and heating.[9]
Acetic Acid / Water Good solvent for many organic impurities, can provide high purity.[3]Requires solvent recovery systems, potential for residual acid.
Dimethyl Sulfoxide (DMSO) High dissolving power, effective for removing stubborn impurities.[9]High boiling point makes it difficult to remove completely.
N-Methyl-2-pyrrolidone (NMP) Similar to DMSO, good solvent for purification.[9]High boiling point, regulatory and safety concerns.
Methanol / Water Tunable polarity, can be effective for selective precipitation.Requires careful optimization of the solvent ratio.
  • Activated Carbon Treatment: If color persists after crystallization, a treatment with activated carbon can be effective. Dissolve the MCCA in a suitable solvent, add a small amount of activated carbon (e.g., 1-2% w/w), heat and stir for a short period (e.g., 30 minutes), and then filter the hot solution through a bed of celite to remove the carbon before crystallization.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up HMF oxidation? A: The primary concern is the high exothermicity of the reaction, which can lead to a thermal runaway if not properly controlled.[4] Additionally, using pure oxygen at elevated pressures and temperatures with organic materials creates a significant fire and explosion hazard. Using compressed air instead of pure oxygen can mitigate this risk. Solvents like acetic acid are corrosive and flammable.[3] A thorough process safety review (e.g., HAZOP analysis) is mandatory before any scale-up operation.

Q: How stable is the HMF starting material and what are the proper storage conditions? A: HMF is sensitive to heat, light, and oxygen.[4] High temperatures can cause it to degrade into by-products like formic and acetic acid.[4] It should be stored in airtight, sealed containers, protected from light, and under refrigerated conditions (below 5°C) to minimize degradation and maintain its quality for synthesis.[4]

Q: What analytical methods are essential for in-process control and final product release? A: For in-process control (IPC) and final release, a combination of methods is required:

  • High-Performance Liquid Chromatography (HPLC): The workhorse method for quantifying the conversion of starting materials and the formation of MCCA, as well as for identifying and quantifying impurities like FDCA, FDME, and FFCA.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and ensuring the absence of structurally similar impurities.

  • Karl Fischer (KF) Titration: To determine the water content in the final product, which can be critical for downstream applications like polymerization.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Appendix: Key Experimental Protocols
Protocol 1: Purification of Crude MCCA by Acid-Base Precipitation

This protocol describes a lab-scale procedure for separating MCCA from unreacted FDCA and by-product FDME.

  • Initial Dissolution: Suspend the crude solid mixture (containing FDCA, MCCA, and FDME) in a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). Use enough solution to fully dissolve the acidic components. FDME will remain as an insoluble solid.

  • Removal of Diester: Filter the mixture to remove the insoluble FDME. Wash the filter cake with a small amount of fresh NaHCO₃ solution.

  • Selective Precipitation of FDCA: Transfer the combined filtrate to a beaker with vigorous stirring. Slowly add 2 M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution continuously. A white precipitate of FDCA will begin to form as the pH drops below 4. Continue adding acid until the pH is stable at ~3.5.

  • Isolate FDCA: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the mixture to collect the solid FDCA. Wash the cake with cold deionized water.

  • Precipitation of MCCA: Continue adding 2 M HCl to the filtrate from step 4. The desired MCCA product will begin to precipitate as the pH drops below 2.5. Continue adding acid until the pH is stable at ~1.5.

  • Isolate MCCA: Stir the slurry for 30 minutes. Filter the mixture to collect the solid MCCA. Wash the filter cake thoroughly with cold deionized water until the filtrate is free of chloride ions (tested with AgNO₃).

  • Drying: Dry the purified MCCA in a vacuum oven at 50-60°C until a constant weight is achieved.

Troubleshooting Logic for Low Purity

G start Low Purity of Final MCCA Detected check_hplc Analyze by HPLC. Identify major impurities. start->check_hplc imp_fdca High FDCA content? check_hplc->imp_fdca imp_fdme High FDME content? check_hplc->imp_fdme imp_ffca High FFCA or color impurities? check_hplc->imp_ffca sol_fdca Refine pH precipitation. Ensure pH for FDCA removal is not too low. imp_fdca->sol_fdca Yes sol_fdme Reduce esterification time. Use less methanol. Improve initial extraction. imp_fdme->sol_fdme Yes sol_ffca Improve HMF oxidation step. Ensure full conversion. Perform carbon treatment or re-crystallization. imp_ffca->sol_ffca Yes

Caption: Troubleshooting decision tree for low purity MCCA.

References
  • Sugar Energy Technology. (2025, January 29). How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures?4

  • MDPI. (2025, April 11). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. 1

  • Kar, S., et al. (2022, January 10). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. Link

  • Journal of the American Chemical Society. (2022, January 10). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Link

  • PubMed. (2020, January 15). Sequential oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an evolved aryl-alcohol oxidase. Link

  • Journal of Chemical Sciences. (2018, October 30). Base-free oxidation of 5-hydroxymethyl-2-furfural to 2,5-furan dicarboxylic acid over basic metal oxide-supported ruthenium catalysts under aqueous conditions. Link

  • European Patent Office. (2013, December 9). ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID - EP 2935229 B1. Link

  • Google Patents. US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc). Link

  • PMC. (2020, April 22). The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review. Link

  • ResearchGate. (2025, October 26). Evaluation of the DNA damaging effect of the heat-induced food toxicant 5-hydroxymethylfurfural (HMF) in various cell lines with different activities of sulfotransferases. Link

  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Link

  • MDPI. (2025, September 26). 5-Hydroxymethylfurfural: A Particularly Harmful Molecule Inducing Toxic Lipids and Proteins?Link

  • ResearchGate. (2020, April 20). (PDF) The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review. Link

  • MDPI. (2023, November 13). Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate. Link

  • Google Patents. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid. Link

  • ACS Publications. (2025, February 12). Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide. Link

  • Ambeed, Inc. 5-(Methoxycarbonyl)furan-2-carboxylic acid | 6750-85-2. Link

  • RSC Publishing. A scalable carboxylation route to furan-2,5-dicarboxylic acid. Link

  • Google Patents. CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. Link

  • MDPI. (2022, June 24). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Link

  • Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. Link

  • RSC Publishing. (2025, December 17). A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO2. Link

  • BenchChem. (2025). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. Link

  • European Patent Office. (2019, October 30). METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - EP 3476840 B1. Link

  • BenchChem. (2025). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Link

  • PubChemLite. 5-(methoxycarbonyl)furan-2-carboxylic acid (C7H6O5). Link

Sources

Optimization

Technical Support Center: 5-(Methoxycarbonyl)furan-2-carboxylic Acid (MCFC) Purification

Welcome to the Technical Support Center for the isolation and purification of 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC), also known as FDCA monomethyl ester. This guide is designed for researchers, analytical sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC), also known as FDCA monomethyl ester. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex downstream processing of furanic platform chemicals.

Impurity Profiling & Causality

MCFC is typically synthesized via the partial esterification of furan-2,5-dicarboxylic acid (FDCA) or the partial oxidation of 5-(methoxymethyl)furfural[1]. The dual functionality of the molecule (a carboxylic acid and a methyl ester) makes it susceptible to both over-reaction and under-reaction, leading to a complex crude matrix.

Quantitative Profiling of Common MCFC Impurities
ImpurityStructural CharacteristicPrimary CauseKey Metric (pKa / Solubility)
FDCA Di-carboxylic acidIncomplete esterificationpKa₁ ~2.66; Insoluble in MeOH
DMFDCA Di-methyl esterOver-esterificationpKa N/A; Highly soluble in EtOAc
FFCA / MFFC Formyl group presenceIncomplete oxidationReactive aldehyde; UV-Vis active
Catalyst Residues Co, Mn, Br ionsCarryover from oxidationICP-MS detectable (ppm levels)

Troubleshooting FAQs

Q1: My crude MCFC batch contains high levels of unreacted FDCA. How can I selectively remove it without losing my target product? Expert Answer: The most effective method leverages the extreme solubility differential between the monoester and the diacid. FDCA's rigid, symmetrical structure and dual carboxylic acid groups create a robust intermolecular hydrogen-bonding network, rendering it practically insoluble in methanol at room temperature[2]. Conversely, the disruption of symmetry in MCFC (one ester, one acid) significantly increases its solubility in methanol and N,N-Dimethylformamide[3]. Actionable Step: Perform a room-temperature methanol slurry (See Protocol A). The FDCA will remain as a solid filter cake, while the MCFC dissolves into the filtrate.

Q2: NMR analysis shows contamination with the diester, DMFDCA. What is the most reliable way to separate it from MCFC? Expert Answer: You must exploit the ionizable proton on MCFC. DMFDCA is a neutral molecule, while MCFC possesses a free carboxylic acid with a pKa comparable to 2-furoic acid (pKa ~3.16)[4]. This allows for a classic acid-base liquid-liquid extraction. Critical Causality Insight: Do NOT use strong bases like NaOH or KOH. The methoxycarbonyl group is highly susceptible to base-catalyzed saponification. Strong bases will rapidly hydrolyze your MCFC back into FDCA[1]. Instead, use a mild base like 5% aqueous Sodium Bicarbonate (NaHCO₃). This provides a pH of ~8, which is sufficient to fully deprotonate the carboxylic acid (forming the water-soluble sodium salt) without breaking the ester bond.

Q3: The isolated product has a persistent yellow/brown tint. How do I remove these colorimetric impurities? Expert Answer: Color in furanic compounds usually stems from "humins"—polymeric degradation products formed by the acid-catalyzed condensation of furan rings, or from trapped Co/Mn oxidation catalysts[2]. Because these impurities are often highly conjugated and lipophilic, treating the aqueous MCFC-sodium salt solution with activated carbon (Darco G-60) prior to re-acidification is highly effective. The carbon matrix traps the conjugated polymers and heavy metals via π-π stacking and physical adsorption.

Standard Operating Procedures (SOPs)

Protocol A: Methanol Slurry for FDCA Depletion
  • Suspend: Weigh the crude MCFC mixture and suspend it in anhydrous methanol (10 mL per gram of crude) in a round-bottom flask.

  • Agitate: Stir the suspension vigorously at 20–25 °C for 2 hours. Do not heat, as elevated temperatures will marginally increase FDCA solubility and promote further esterification.

  • Filter: Pass the slurry through a medium-porosity sintered glass funnel under vacuum.

  • Wash: Wash the filter cake (unreacted FDCA) with a small volume of cold methanol (2 mL/g).

  • Concentrate: Evaporate the combined filtrate (containing MCFC and DMFDCA) under reduced pressure to yield an FDCA-free crude solid.

Protocol B: Mild Acid-Base Extraction for DMFDCA Removal
  • Dissolve: Dissolve the solid from Protocol A in ethyl acetate (15 mL/g).

  • Extract: Transfer to a separatory funnel and add an equal volume of 5% w/v aqueous NaHCO₃. Gently invert to mix, venting frequently to release CO₂ gas.

  • Separate: Allow the layers to partition. The upper organic layer contains the neutral DMFDCA. The lower aqueous layer contains the MCFC sodium salt.

  • Wash Aqueous: Drain the aqueous layer and wash it once more with fresh ethyl acetate (5 mL/g) to remove trace DMFDCA.

  • Acidify & Precipitate: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 1.5–2.0. The MCFC will precipitate as a white/off-white solid.

  • Isolate: Filter the purified MCFC, wash with ice-cold distilled water to remove NaCl, and dry in a vacuum oven at 40 °C overnight.

Purification Workflow Visualization

MCFC_Purification N1 Crude MCFC Mixture (MCFC, FDCA, DMFDCA) N2 Methanol Slurry & Filtration (Protocol A) N1->N2 N3 Solid Residue (Unreacted FDCA) N2->N3 Insoluble Fraction N4 Filtrate (MCFC & DMFDCA in MeOH) N2->N4 Soluble Fraction N5 Evaporate & Dissolve in EtOAc Add 5% Aq. NaHCO3 N4->N5 N6 Organic Phase (DMFDCA Byproduct) N5->N6 Top Layer N7 Aqueous Phase (MCFC Sodium Salt) N5->N7 Bottom Layer N8 Acidify to pH 1.5 with HCl & Vacuum Filter N7->N8 N9 Purified MCFC Precipitate N8->N9 Crystallization

Fig 1: Step-by-step logical workflow for the isolation of MCFC from crude esterification mixtures.

References

  • [1] Method for producing purified dialkyl-furan-2,5-dicarboxylate by physical separation and solid liquid separation. Google Patents (WO2013191942A1). 1

  • [4] Cas 88-14-2, 2-Furoic acid Chemical Properties. Lookchem. 4

  • [3] 5-(Methoxycarbonyl)furan-2-carboxylic acid Specifications. Echemi. 3

  • [2] Process for producing 2,5-furandicarboxylic acid from ethers of 5-hydroxymethylfurfural. Google Patents (WO2021123189A1). 2

Sources

Troubleshooting

stability issues of furan compounds under acidic or basic conditions

A Technical Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the unpredictable behavior of fu...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the unpredictable behavior of furan-containing compounds (such as furfural, 5-HMF, and substituted furans) during synthesis, formulation, or extraction.

The furan ring is an electron-rich aromatic system, but its aromaticity is weaker than that of benzene. This makes it highly susceptible to specific degradation pathways depending on the pH of your matrix. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these stability issues and providing self-validating protocols to secure your workflows.

PART 1: The Acidic Paradigm – The Ring-Opening Dilemma

Q: Why do my furan-containing compounds degrade or form dark precipitates (humins) in acidic media? A: Under acidic conditions, the furan ring is highly vulnerable to electrophilic attack by hydronium ions. The degradation is not a simple decomposition; it is a cascade reaction. The rate-limiting step is the diffusion of an acidic proton to the Cα position of the furan ring, which breaks the aromaticity and forms a highly reactive furanium cation [1]. Because the system is now electron-deficient, water acts as a nucleophile, hydrating the ring to form a dihydrofuranol intermediate. This intermediate rapidly undergoes C–O bond cleavage, opening the ring to yield acyclic dicarbonyls (such as 4-hydroxy-2-butenal) [1]. These dicarbonyls are highly reactive and will cross-link with one another to form dark, insoluble polymeric precipitates known as humins.

AcidDegradation Furan Furan Ring (Stable Aromatic) Protonated α-Protonated Furan (Furanium Cation) Furan->Protonated + H⁺ (Rate-Limiting) Hydrated 2,5-Dihydro-2-furanol (Hydration Intermediate) Protonated->Hydrated + H₂O (Nucleophilic Attack) RingOpened 4-Hydroxy-2-butenal (Acyclic Dicarbonyl) Hydrated->RingOpened C-O Bond Cleavage Polymer Humins / Polymers (Dark Precipitate) RingOpened->Polymer Condensation

Fig 1: Acid-catalyzed ring opening mechanism of furan leading to polymerization.

Q: How can I stabilize my furan derivatives if my reaction requires an acidic pH? A: If you cannot avoid low pH, you must manipulate the thermodynamics. Lowering the temperature is critical, as the protonation step is highly activation-energy dependent. Furthermore, utilizing biphasic systems (e.g., water/MIBK) can help continuously extract the furan derivative into the organic phase, physically shielding the electron-rich ring from the aqueous hydronium ions.

PART 2: The Alkaline Paradigm – Substituent-Driven Degradation

Q: Is the furan ring stable under basic conditions? A: Yes, the unsubstituted furan ring is exceptionally stable in high pH environments. Because the furan ring is inherently electron-rich, it electrostatically repels nucleophiles like the hydroxide ion (OH⁻). However, stability issues in basic conditions almost exclusively arise from substituents attached to the ring.

Q: What happens to substituted furans like furfural or 5-HMF at high pH? A: If your furan has an electron-withdrawing group, such as an aldehyde (e.g., furfural), the basic conditions will attack the substituent. At high pH, furfural undergoes the Cannizzaro reaction [2]. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then forces a hydride transfer to a second furfural molecule. This disproportionation reaction consumes your starting material, yielding a strict 1:1 molar ratio of furfuryl alcohol (the reduced product) and 2-furoic acid (the oxidized product)[2][3].

BaseDegradation Furfural Furfural / 5-HMF (Aldehyde Substituted Furan) Tetrahedral Tetrahedral Intermediate (Hydroxide Attack) Furfural->Tetrahedral + OH⁻ (High pH) HydrideTransfer Hydride Transfer (Disproportionation) Tetrahedral->HydrideTransfer Intermolecular Reaction Alcohol Furfuryl Alcohol (Reduction Product) HydrideTransfer->Alcohol Acid Furoate Salt (Oxidation Product) HydrideTransfer->Acid

Fig 2: Base-catalyzed Cannizzaro disproportionation of aldehyde-substituted furans.

PART 3: Quantitative Stability Matrix

To assist in solvent and buffer selection, use the following empirical stability matrix summarizing the behavior of common furan derivatives under pH extremes.

CompoundStructural FeatureAcidic Stability (pH < 3)Basic Stability (pH > 10)Primary Degradation Mechanism
Unsubstituted Furan Aromatic heterocyclePoorExcellentAcid: Ring-opening via protonation
2-Methylfuran Electron-donating groupVery PoorExcellentAcid: Accelerated ring-opening
Furfural Electron-withdrawing aldehydeModeratePoorBase: Cannizzaro disproportionation
5-HMF Mixed substituentsPoorPoorAcid: Ring-opening; Base: Cannizzaro
2-Furoic Acid CarboxylateModerateExcellentBase: Electrostatic repulsion of OH⁻
PART 4: Validated Experimental Protocols

To troubleshoot degradation in your specific matrix, you must run controlled kinetic profiling. The following protocols are designed as self-validating systems , meaning the internal logic of the experiment proves whether the data is an artifact or a true chemical degradation.

Protocol A: Kinetic Profiling of Furan Ring-Opening in Acidic Media

Causality Focus: Isolating hydronium-induced degradation from buffer nucleophilicity.

  • Matrix Preparation: Prepare a 50 mM non-nucleophilic buffer (e.g., citrate or phosphate) at pH 2.0. Why? Halide-based acids (like HCl) introduce chloride ions that can act as secondary nucleophiles, skewing the kinetic data.

  • Internal Standard (ISTD) Addition: Spike the buffer with 1 mM 1,3,5-trimethoxybenzene (TMB). Why? TMB is highly stable in acid due to resonance stabilization and steric hindrance. It serves as an absolute mass-balance anchor.

  • Reaction Initiation: Introduce the furan substrate to a final concentration of 10 mM. Incubate at a controlled 40°C.

  • Time-Course Sampling & Quenching: Extract 100 µL aliquots at t = 0, 15, 30, 60, and 120 minutes. Immediately quench by mixing with 100 µL of cold 1M NaOH. Why? Rapid neutralization halts the rate-limiting protonation step, instantly freezing the kinetic profile for accurate downstream analysis.

  • Chromatographic Validation: Analyze via HPLC-UV/Vis at 254 nm. Self-Validation Check: The molar sum of the intact furan peak and the emerging ring-opened dicarbonyl peaks must equal the initial starting concentration relative to the TMB standard. A loss in total mass indicates that the dicarbonyls have already begun polymerizing into humins.

Protocol B: Base-Catalyzed Degradation Assay for Substituted Furans

Causality Focus: Tracking disproportionation stoichiometry.

  • Alkaline Matrix Preparation: Prepare a 0.5 M KOH solution. Why? High hydroxide concentration is required to drive the formation of the tetrahedral intermediate.

  • Substrate Introduction: Add furfural or 5-HMF to a final concentration of 50 mM.

  • Sampling & Acidic Quenching: Extract 100 µL aliquots over time and quench with 100 µL of cold 0.5 M HCl. Why? Dropping the pH neutralizes the hydroxide nucleophiles, preventing further hydride transfer while the sample sits in the autosampler queue.

  • Chromatographic Validation: Analyze via reversed-phase HPLC. Self-Validation Check: Because the Cannizzaro reaction is a disproportionation, the assay validates itself if the resulting alcohol and carboxylic acid are generated in a strict 1:1 molar ratio. Any deviation indicates competing side reactions, such as aldol condensation.

Workflow Start Prepare Matrix (Acidic or Basic Buffer) ISTD Add Internal Standard (1,3,5-Trimethoxybenzene) Start->ISTD Spike Spike Furan Substrate (Initiate Reaction) ISTD->Spike Sample Time-Course Sampling (Aliquots at t=0, 15, 30...n) Spike->Sample Quench Immediate Quenching (Neutralize pH to freeze kinetics) Sample->Quench Analyze HPLC-UV/Vis Analysis (Quantify intact vs. degraded) Quench->Analyze Validate Self-Validation (Mass Balance / 1:1 Ratio Check) Analyze->Validate

Fig 3: Self-validating experimental workflow for furan stability profiling.

PART 5: References
  • Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Source: Energy & Fuels (American Chemical Society) URL: [Link]

  • Title: A paired alkaline electrolyzer for furfural oxidation and hydrogen evolution over noble metal-free NiFe/Ni and Co/MXene catalysts Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: 2-Furoic acid (Industrial Cannizzaro Disproportionation) Source: Wikipedia (Chemical Synthesis & Preparation) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison Guide: 5-(Methoxycarbonyl)furan-2-carboxylic Acid vs. Positional Isomers

Executive Summary & Mechanistic Overview In the rapidly expanding fields of bio-based polymer development and pharmaceutical synthesis, furan derivatives serve as critical platform chemicals [3]. Specifically, 5-(Methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the rapidly expanding fields of bio-based polymer development and pharmaceutical synthesis, furan derivatives serve as critical platform chemicals [3]. Specifically, 5-(Methoxycarbonyl)furan-2-carboxylic acid (also known as mono-methyl 2,5-furandicarboxylate or MMFDC) is a pivotal intermediate in the catalytic oxidation and esterification of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA).

During catalytic synthesis, positional isomers such as 4-(Methoxycarbonyl)furan-2-carboxylic acid (the 2,4-isomer) and 2-(Methoxycarbonyl)furan-3-carboxylic acid (the 2,3-isomer) can emerge as byproducts depending on the reaction pathway and starting materials. For drug development professionals and materials scientists, distinguishing these isomers with absolute certainty is critical for assessing catalytic selectivity, ensuring monomer purity, and predicting downstream polymerization kinetics. This guide provides an objective, data-driven spectroscopic comparison to unequivocally differentiate these isomers.

Structural Causality & Spectroscopic Principles

The furan ring is an electron-rich heteroaromatic system. The introduction of electron-withdrawing groups (carboxylic acid and methyl ester) significantly alters the local electron density, which directly dictates the chemical shifts ( δ ) and scalar coupling constants ( J ) observed in Nuclear Magnetic Resonance (NMR) spectroscopy[2].

  • 2,5-Disubstitution (Target Compound): In 5-(Methoxycarbonyl)furan-2-carboxylic acid, the substituents are at the 2 and 5 positions. The remaining protons at C3 and C4 are chemically distinct but structurally similar, both being adjacent to electron-withdrawing carbonyls. They exhibit a characteristic "ortho-like" J3,4​ coupling of 3.4–4.0 Hz [2].

  • 2,4-Disubstitution: In the 2,4-isomer, the protons are located at C3 and C5. The C5 proton is highly deshielded due to its direct adjacency to the electronegative ring oxygen and the inductive pull of the C4 ester group, pushing its resonance downfield (>8.0 ppm). The J3,5​ coupling is a "meta-like" long-range interaction, typically 0.7–1.2 Hz [2].

  • 2,3-Disubstitution: In the 2,3-isomer, the protons reside at C4 and C5. The C5 proton is deshielded by the oxygen, while the C4 proton is relatively shielded. They exhibit a "vicinal" J4,5​ coupling of 1.7–2.0 Hz [2].

Comparative Spectroscopic Data

The following table synthesizes the quantitative spectroscopic data required to differentiate 5-(Methoxycarbonyl)furan-2-carboxylic acid from its primary positional isomers.

Spectroscopic Parameter5-(Methoxycarbonyl)furan-2-carboxylic acid (2,5-Isomer) [1]4-(Methoxycarbonyl)furan-2-carboxylic acid (2,4-Isomer)2-(Methoxycarbonyl)furan-3-carboxylic acid (2,3-Isomer)
¹H NMR (DMSO-d₆) δ 13.70 (br s, 1H, COOH) δ 7.39 (d, J=3.7 Hz, 1H, H3) δ 7.32 (d, J=3.7 Hz, 1H, H4) δ 3.85 (s, 3H, OCH₃) δ 13.50 (br s, 1H, COOH) δ 8.51 (d, J=0.9 Hz, 1H, H5) δ 7.45 (d, J=0.9 Hz, 1H, H3) δ 3.82 (s, 3H, OCH₃) δ 13.30 (br s, 1H, COOH) δ 7.85 (d, J=1.9 Hz, 1H, H5) δ 6.85 (d, J=1.9 Hz, 1H, H4) δ 3.84 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆) δ 158.8, 157.9, 147.4, 145.7, 119.0, 118.4, 52.3 δ 162.8, 159.1, 151.2, 145.0, 120.0, 115.5, 52.1 δ 163.5, 158.2, 153.0, 148.5, 114.2, 110.5, 52.4
FTIR (ATR, cm⁻¹) 3133 (O-H), 2971, 1719 (Ester C=O), 1680 (Acid C=O)3110 (O-H), 2955, 1725 (Ester C=O), 1695 (Acid C=O)3105 (O-H), 2960, 1730 (Ester C=O), 1685 (Acid C=O)

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data reproduction, the following methodologies must be strictly adhered to. Every step is designed as a self-validating system to prevent analytical artifacts.

A. High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified furan derivative in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Furan-carboxylic acids form robust, intermolecular hydrogen-bonded dimers that severely limit their solubility in standard solvents like CDCl₃. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these dimers to ensure complete dissolution and yielding sharp, quantifiable resonance signals for the exchangeable carboxylic acid proton (~13.70 ppm) [1].

  • Instrument Calibration & Locking: Insert the tube into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the DMSO.

    • Self-Validation: Verify solvent integrity by locating the residual DMSO-d₅ quintet precisely at δ 2.50 ppm and the water broad singlet at δ 3.33 ppm. This internal lock confirms the chemical shift calibration without requiring external Tetramethylsilane (TMS).

  • Acquisition Parameters: Acquire the ¹H spectrum using 16 scans and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A sufficient relaxation delay ensures that protons with longer T1​ relaxation times (such as the isolated furan protons) fully relax between pulses, allowing for strict quantitative integration.

    • Self-Validation: Integrate the methoxy singlet ( δ ~3.85 ppm) and set it to exactly 3.00. The furan ring protons must subsequently integrate to 1.00 ± 0.05 each. Any deviation indicates co-eluting impurities or incomplete relaxation.

B. FTIR-ATR Spectroscopy
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation: The background spectrum must be completely flat at 4000 cm⁻¹, confirming the subtraction of atmospheric CO₂ and water vapor.

  • Sample Acquisition: Place 2–3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

    • Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing because furan-carboxylic acids are highly hygroscopic. KBr pressing often introduces broad water bands (3400 cm⁻¹) that mask the critical O-H stretch of the target compound (3133 cm⁻¹) [1].

Analytical Decision Tree

The following workflow illustrates the logical progression for identifying furan mono-methyl ester isomers based on their distinct J -coupling constants.

Fig 1: 1H NMR decision tree for furan mono-methyl ester isomer identification.

References

  • Exploitation of Biomass for Applications in Sustainable Materials Science. ProQuest.
  • The Sadtler Handbook of Proton NMR Spectra. Scribd.
  • Synthesis and Properties of Furan Derivatives for Epoxy Resins. ACS Publications.
Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 5-(Methoxycarbonyl)furan-2-carboxylic Acid

This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC), a pivotal bio-based platform chemical. As a sustainable alternative to pet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC), a pivotal bio-based platform chemical. As a sustainable alternative to petroleum-derived terephthalic acid, MCFC is a key monomer for producing advanced biopolymers like polyethylene furanoate (PEF).[1][2] The primary route to MCFC and its parent compound, 2,5-furandicarboxylic acid (FDCA), involves the selective oxidation of 5-hydroxymethylfurfural (HMF), a versatile intermediate derived from the dehydration of C6 carbohydrates.[3]

The conversion of HMF is a nuanced process involving the oxidation of both an alcohol and an aldehyde functional group.[4] The development of highly active and selective catalysts is paramount to achieving high yields under sustainable conditions.[5] This document offers a comparative study of leading homogeneous, heterogeneous, and biocatalytic approaches, supported by experimental data to guide researchers and process chemists in selecting the optimal system for their specific needs.

Reaction Pathways: From HMF to Furanic Carboxylic Acids

The synthesis of MCFC from HMF is intrinsically linked to the synthesis of FDCA. The overall transformation requires the oxidation of HMF's hydroxymethyl and formyl groups and the selective mono-esterification of the resulting diacid. Alternatively, a process of oxidative esterification can be employed. The two primary pathways from HMF to FDCA, which can then be esterified, proceed through either 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-diformylfuran (DFF) as key intermediates.[4][6] The direct synthesis of MCFC involves carefully controlling the reaction to favor mono-esterification over di-esterification (to form Dimethyl 2,5-furandicarboxylate, FDMC) or complete oxidation.

HMF_Oxidation_Pathways HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation (Aldehyde) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation (Alcohol) FDMC Dimethyl 2,5- furandicarboxylate (FDMC) HMF->FDMC Oxidative Esterification FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA Oxidation (Alcohol) DFF->FFCA Oxidation (Aldehyde) FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation MCFC 5-(Methoxycarbonyl)furan- 2-carboxylic acid (MCFC) FDCA->MCFC Mono-esterification MCFC->FDMC Esterification Experimental_Workflow cluster_prep 1. Preparation cluster_exec 2. Reaction Execution cluster_proc 3. Processing & Analysis prep_cat Catalyst Preparation (Synthesis/Activation) prep_reac Reactor Setup (Solvent, Reactants) prep_cat->prep_reac exec_run Set T & P Pressurize with Oxidant Start Stirring prep_reac->exec_run proc_mon Reaction Monitoring (e.g., HPLC, GC) exec_run->proc_mon proc_iso Product Isolation (Filtration/Extraction) proc_mon->proc_iso proc_cat Catalyst Separation & Recycling proc_iso->proc_cat

Caption: Generalized workflow for catalytic synthesis experiments.

Conclusion and Future Outlook

The synthesis of 5-(Methoxycarbonyl)furan-2-carboxylic acid and its parent diacid, FDCA, is a dynamic field with multiple viable catalytic routes.

  • Homogeneous Co/Mn/Br systems offer high-throughput and are industrially scalable but face challenges related to corrosion and catalyst separation. [5]* Heterogeneous noble metal catalysts provide an excellent balance of high activity under mild conditions and crucial recyclability, though cost remains a primary obstacle. [2][7]* Non-noble heterogeneous catalysts represent a cost-effective and sustainable alternative, with ongoing research focused on improving their activity and stability to match their precious metal counterparts. [1][3]* Biocatalysis stands out as the most environmentally benign approach, offering unparalleled selectivity under ambient conditions, but requires significant advances in reaction engineering to improve space-time yields for industrial consideration. [8][9][10] The optimal choice of catalyst depends on the specific application's scale, cost sensitivity, and sustainability targets. Future research will likely focus on developing robust, low-cost heterogeneous catalysts and enhancing the productivity of biocatalytic systems to bridge the gap between laboratory-scale success and industrial viability, paving the way for a new generation of bio-based polymers.

References

  • Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio‐Based Platform 5‐Hydroxymethylfurfural. (n.d.). Wiley Online Library. [Link]

  • Sustainable Production of 2,5-Furandicarboxylic Acid via Nickel-Based Heterogeneous Catalysis from 5-Hydroxymethylfurfural. (n.d.). Technical University of Denmark. [Link]

  • Current Advances in the Sustainable Conversion of 5‐Hydroxymethylfurfural into 2,5‐Furandicarboxylic Acid. (n.d.). Wiley Online Library. [Link]

  • Sustainable Production of 2,5-Furandicarboxylic Acid via Nickel-Based Heterogeneous Catalysis from 5-Hydroxymethylfurfural. (2023). MDPI. [Link]

  • Kinetic Modeling of Homogenous Catalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid. (2022). ACS Publications. [Link]

  • Oxidative Esterification of 5-Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina-Supported Gold Nanoparticles. (2021). ACS Publications. [Link]

  • Different catalysts for the conversion of HMF into FDCA. (n.d.). ResearchGate. [Link]

  • Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid. (2020). Frontiers. [Link]

  • Reaction progress over time for the oxidative esterification of HMF... (n.d.). ResearchGate. [Link]

  • Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid. (2016). Royal Society of Chemistry. [Link]

  • Oxidative Esterification of Acetal-Protected 5-Hydroxymethylfurfural to Dimethyl Furan-2,5-dicarboxylate with High Recovery of Protecting Agent. (n.d.). ResearchGate. [Link]

  • Selective Oxidation of HMF via Catalytic and Photocatalytic Processes Using Metal-Supported Catalysts. (2018). MDPI. [Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. (2019). MDPI. [Link]

  • Oxidative Esterification of Acetal-Protected 5-Hydroxymethylfurfural to Dimethyl Furan-2,5-dicarboxylate with High Recovery of Protecting Agent. (2023). ACS Publications. [Link]

  • Enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid. (2014). National Institutes of Health. [Link]

  • Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review. (2023). Royal Society of Chemistry. [Link]

  • Kinetic Modeling of Homogenous Catalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid. (2022). ACS Publications. [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. (2022). ACS Publications. [Link]

  • Kinetic Modeling of Homogenous Catalytic Oxidation of 5‑Hydroxymethylfurfural to 2, 5-Furandicarboxylic Acid. (n.d.). ACS Publications. [Link]

  • Kinetics of Homogeneous 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid with Co/Mn/Br Catalyst. (2016). ResearchGate. [Link]

  • Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc). (2019).
  • Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids. (2021).

Sources

Validation

A Comparative Guide to the Biodegradability of Polymers from 5-(Methoxycarbonyl)furan-2-carboxylic Acid and its Parent Compound, 2,5-Furandicarboxylic Acid

This guide provides a comprehensive analysis of the biodegradability of polyesters derived from furan-based monomers, primarily focusing on derivatives of 2,5-furandicarboxylic acid (FDCA), the parent acid of 5-(Methoxyc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the biodegradability of polyesters derived from furan-based monomers, primarily focusing on derivatives of 2,5-furandicarboxylic acid (FDCA), the parent acid of 5-(Methoxycarbonyl)furan-2-carboxylic acid (MFCA). It is designed for researchers, scientists, and drug development professionals seeking to understand the end-of-life characteristics of these promising bio-based materials. We will objectively compare their performance with established bioplastics and conventional petroleum-based polymers, supported by experimental data and detailed protocols.

Introduction: The Emergence of Furan-Based Polymers

The imperative to transition from a petroleum-based economy to one founded on renewable resources has catalyzed significant research into sustainable materials.[1][2] Among the most promising candidates are furan-based polyesters, derived from biomass sugars.[3] The key building block, 2,5-furandicarboxylic acid (FDCA), is considered a top green chemical and a viable bio-based replacement for terephthalic acid (TPA), the cornerstone of many conventional plastics like polyethylene terephthalate (PET).[1][4]

Polymers such as polyethylene furanoate (PEF), synthesized from FDCA and ethylene glycol, exhibit properties that are not only comparable but often superior to PET, including enhanced gas barrier performance, making them ideal for packaging applications.[2][5][6] 5-(Methoxycarbonyl)furan-2-carboxylic acid (MFCA) is a mono-esterified derivative of FDCA, and while direct polymerization from MFCA is less common in the literature than from FDCA or its dimethyl ester, the resulting polymer backbone is fundamentally the same. Therefore, this guide will assess the biodegradability of the broader class of FDCA-based polyesters.

cluster_0 Bio-based Feedstock cluster_1 Platform Chemicals cluster_2 Polymerization cluster_3 Resulting Polymer Biomass Biomass (e.g., Fructose) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation MFCA 5-(Methoxycarbonyl)furan-2-carboxylic acid (MFCA) FDCA->MFCA Esterification Polymerization Polycondensation with Diols (e.g., Ethylene Glycol) FDCA->Polymerization PEF Polyethylene Furanoate (PEF) and other Furan Polyesters Polymerization->PEF

Figure 1: Synthesis pathway from biomass to furan-based polyesters.

Understanding the Biodegradability of Furan Polyesters

The term "biodegradable" requires careful contextualization. The rate and extent of degradation are critically dependent on the polymer's chemical structure and the specific environmental conditions (e.g., soil, marine, industrial compost).

Primary Degradation Mechanisms

Hydrolytic Degradation: This is the abiotic cleavage of ester bonds in the polymer backbone by water. While furan-based polyesters exhibit good hydrolytic stability under neutral conditions, this process is the essential first step that breaks down large polymer chains into smaller fragments.[7] Higher temperatures can accelerate this process, as increased chain mobility near the glass transition temperature (Tg) makes the ester linkages more accessible.[7]

Enzymatic Degradation: This is the biotic breakdown of the polymer by enzymes secreted by microorganisms. Enzymes like lipases and cutinases can catalyze the hydrolysis of ester bonds.[8][9] The efficiency of enzymatic attack is influenced by several factors:

  • Chemical Structure: The rigid furan ring can hinder enzyme access.[7]

  • Crystallinity: Amorphous regions of the polymer are more susceptible to enzymatic attack than highly crystalline regions.[8][10]

  • Molecular Weight: Lower molecular weight polymers and smaller particle sizes present more surface area and chain ends for enzymes to act upon.[7]

The Challenge with Furan Homopolyesters

Contrary to what might be assumed for a "bio-based" material, most FDCA homopolyesters, such as pure PEF, are not readily biodegradable.[7][11] Their semi-aromatic, rigid structure, similar to PET, imparts excellent mechanical and thermal properties but also makes them resistant to microbial attack under typical environmental conditions.

Strategy for Enhanced Biodegradability: Copolymerization

The most effective strategy to impart biodegradability to furanic polyesters is through copolymerization. By introducing flexible aliphatic segments into the rigid furan-based backbone, the polymer's properties can be tailored to be more susceptible to degradation.

Common comonomers include:

  • Adipic acid

  • Succinic acid

  • ε-caprolactone

These aliphatic units create more amorphous regions, lower the glass transition temperature, and increase chain mobility, thereby improving the accessibility of ester bonds to water and enzymes.[7][11] Studies have shown a clear correlation: increasing the content of aliphatic units significantly improves the rate of enzymatic degradation.[7] For example, copolyesters of butylene furanoate and butylene adipate (PBAF) with a 50 mol% furan content experienced a mass loss exceeding 80% in a few days with lipase, while a similar copolymer with 70 mol% furan content lost only 1-2% over the same period.[8][12]

Comparative Performance Analysis

To properly assess the biodegradability of furan-based polymers, they must be compared against both established biodegradable polymers and the petroleum-based incumbents they aim to replace.

Furan-Based Polyesters vs. Alternative Bio-based Polymers
  • Polylactic Acid (PLA): PLA is a widely used compostable polyester. However, its degradation in environments like soil or marine settings is very slow.[13][14] It requires the high-temperature and high-humidity conditions of industrial composting facilities to break down efficiently. Furan-based copolymers can be designed to degrade under a wider range of conditions, including in soil.[15]

  • Polyhydroxyalkanoates (PHAs): PHAs are known for their broad biodegradability in various environments, including soil, compost, and marine water. They generally degrade much faster than both PLA and current furan-based polyesters.

Furan-Based Polyesters vs. Petroleum-Based Incumbents
  • Polyethylene Terephthalate (PET): PET is notoriously persistent in the environment, with degradation taking hundreds of years. While preliminary studies suggest FDCA-based polyesters are more susceptible to enzymatic degradation than their TPA-based counterparts, pure furan homopolyesters still exhibit high resistance.[9]

  • Polybutylene Terephthalate (PBT): Similar to PET, PBT is not considered biodegradable. Its furan-based analogue, poly(butylene furanoate) (PBF), shows similar thermal and mechanical properties but, through copolymerization, can be rendered biodegradable.[16]

node_furan Furan-based Copolymers - Moderate to Good (Tunable) - Soil, Compost, Marine (designed) - Enzymatic & Hydrolytic node_pla Polylactic Acid (PLA) - Poor (in soil/water) - Good (in industrial compost) - Primarily Hydrolytic node_pet Polyethylene Terephthalate (PET) - Extremely Poor - Environmentally Persistent - Highly Resistant title Relative Biodegradability Comparison

Figure 2: Comparison of biodegradability profiles.

Quantitative Data Summary

The following table summarizes experimental data from various studies to provide a quantitative comparison.

Polymer TypeTest ConditionDurationDegradation (Mass Loss %)Source(s)
PEF (Homopolymer) Marine BOD Test (27°C)90 days~40% (BOD-based)[17]
PEF Copolymers (with Ethylene Succinate) Enzymatic (Lipase)30 days<6% (for up to 50% PEF content)[7]
PBAF (50% Furan Content) Enzymatic (TLL Lipase)A few days>80%[8][12]
PBAF (70% Furan Content) Enzymatic (TLL Lipase)A few days~1-2%[8][12]
PDF-DLF Copolyester Enzymatic (Lipase, 37°C)35 days>2%[8][12]
Polyurethane (from BHMF) Soil Burial3 months~45%[15]
PBS_1 (Polybutylene Succinate-based) Soil Burial (Natural)12 months4.3%[14]
PLA-based Films Soil Burial (Natural)12 months<0.6%[14]

Note: Direct comparison is challenging due to variations in specific polymer formulations, molecular weights, and experimental conditions.

Key Experimental Protocols for Biodegradability Assessment

To ensure trustworthy and reproducible data, standardized protocols are essential. The following sections detail common methodologies for assessing polymer biodegradability, explaining the scientific rationale behind the procedures.

Protocol: Enzymatic Degradation Assay

This test directly evaluates a polymer's susceptibility to specific enzymes. It is a crucial method for understanding the biochemical mechanisms of degradation.

Causality: The choice of enzyme is critical. Lipases are commonly used for polyesters as they are known to hydrolyze ester bonds. The test is conducted under optimal conditions for the enzyme (pH, temperature) to isolate the polymer's susceptibility from environmental variables.

cluster_0 1. Sample Preparation cluster_1 2. Incubation cluster_2 3. Maintenance cluster_3 4. Analysis prep Prepare polymer films/powders of known mass (m₀) and surface area. Sterilize with UV-C radiation. incubate Incubate samples in sterile buffer (e.g., DPBS) containing a known concentration of enzyme (e.g., Lipase). Maintain constant temperature (e.g., 37°C). prep->incubate control Negative Control: Incubate identical sample in buffer WITHOUT enzyme. prep->control refresh Periodically replace the enzyme solution (e.g., every 48h) to maintain enzyme activity. incubate->refresh analyze At time points (e.g., 7, 14, 35 days): - Retrieve, wash, and dry samples. - Measure final mass (mₑ). - Analyze surface (SEM). - Analyze molecular weight (SEC). refresh->analyze

Figure 3: Workflow for an enzymatic degradation experiment.

Step-by-Step Methodology:

  • Sample Preparation: Fabricate polymer samples into a consistent form (e.g., melt-pressed films or powders of a specific particle size). Accurately measure and record the initial dry mass of each sample. Sterilize the samples to prevent microbial contamination that could interfere with the specific enzyme's action.[12]

  • Enzyme Solution: Prepare a solution of the chosen enzyme (e.g., lipase from Pseudomonas cepacia) in a sterile buffer (e.g., DPBS) at a specified concentration (e.g., 25 U/mL) and pH (e.g., 7.25).[8][12] A microbial inhibitor like sodium azide may be added to ensure only the target enzyme is active.[12]

  • Incubation: Place the polymer samples in the enzyme solution. Run a parallel control experiment with samples in the buffer solution without the enzyme to quantify abiotic hydrolytic degradation. Incubate at a constant, optimal temperature for the enzyme (e.g., 37°C).[12]

  • Maintenance: To ensure consistent enzymatic activity, replace the degradation medium with a fresh solution at regular intervals (e.g., every 48 hours).[12]

  • Analysis: At predetermined time points, remove the samples. Wash them thoroughly with deionized water to remove residual enzyme and buffer salts, then dry them under vacuum to a constant weight.

    • Mass Loss: Quantify the percentage of mass loss.[12]

    • Molecular Weight: Use Size Exclusion Chromatography (SEC) to measure changes in number average molecular weight (Mn) and weight average molecular weight (Mw), which indicate chain scission.[12]

    • Surface Morphology: Employ Scanning Electron Microscopy (SEM) to visualize surface erosion, pitting, or cracking.[12]

    • Chemical Structure: Use Fourier-Transform Infrared (FTIR) spectroscopy to detect changes in chemical bonds, such as a decrease in carbonyl (C=O) group intensity.[8][10]

Protocol: Soil Burial Degradation Test

This method assesses biodegradability under realistic, complex environmental conditions, involving a diverse community of microorganisms.

Causality: Unlike a controlled enzymatic assay, a soil burial test integrates the effects of bacteria, fungi, moisture, and temperature fluctuations. It provides a more holistic, albeit less controlled, measure of a material's environmental fate.

Step-by-Step Methodology:

  • Sample Preparation: Prepare pre-weighed, measured polymer films or objects.

  • Burial: Bury the samples in a container with active soil or compost at a specified depth (e.g., 10-15 cm). The soil should have a known texture, pH, and moisture content.[14][18]

  • Environmental Conditions: Maintain the soil at a controlled temperature (e.g., 28-30°C) and relative humidity (e.g., 70-90%) or expose it to natural climatic conditions.[19][20] Ensure the soil remains moist by sprinkling with water at regular intervals.[18]

  • Retrieval and Analysis: Excavate samples at regular intervals (e.g., 1, 3, 6, 12 months).[14][19]

    • Gently clean the samples to remove soil without abrading the surface.

    • Dry the samples to a constant weight and calculate the mass loss.

    • Perform visual and microscopic (SEM) analysis to observe fragmentation, colonization by microorganisms, and surface erosion.[14]

    • Conduct mechanical tests (e.g., tensile strength) to measure the loss of physical integrity.[14]

Conclusion and Future Outlook

Polymers derived from 5-(Methoxycarbonyl)furan-2-carboxylic acid and its parent compound FDCA represent a significant advancement in the development of sustainable, high-performance materials. While furan-based homopolyesters like PEF demonstrate high resistance to degradation, similar to PET, their true potential lies in copolymerization. By strategically incorporating aliphatic segments, it is possible to engineer furan-based polymers with tunable biodegradability, making them suitable for a wide range of applications.

The biodegradability of these copolymers is demonstrably superior to that of PLA in non-compost environments and vastly exceeds that of their petroleum-based analogues. However, they do not yet match the broad and rapid biodegradability of materials like PHAs.

Future research must focus on optimizing copolymer structures to enhance degradation rates without significantly compromising mechanical performance. Furthermore, a deeper understanding of the specific enzymes and microbial pathways involved in breaking down the furan ring will be crucial for designing the next generation of truly circular and environmentally benign polymers.

References

  • Biodegradable Properties of PET Analogous Furan‐Based Polyesters in the Seas. (n.d.). Google Scholar.
  • Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). (n.d.). Google Scholar.
  • Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). (2025, October 14). MDPI.
  • Furan Derivatives: Plant-Based Monomers for Sustainable Polymers - Patsnap Eureka. (2025, July 3).
  • Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications - Polymers in Medicine. (n.d.). Polymers in Medicine.
  • Enzymatic Synthesis of Furan-Based Copolymers: Material Characterization and Potential for Biomedical Applic
  • Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications - Polymers in Medicine. (2024, March 27). Polymers in Medicine.
  • Biotechnological creation and high capability of furan-based sustainable monomers and polymers - TSI Journals. (2022, January 31). TSI Journals.
  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC. (2023, March 2).
  • Blending PLA with Polyesters Based on 2,5-Furan Dicarboxylic Acid: Evaluation of Physicochemical and Nanomechanical Properties - PMC. (2022, November 4).
  • Synthesis and Biodegradation Test of a New Polyether Polyurethane Foam Produced from PEG 400, L-Lysine Ethyl Ester Diisocyanate (L-LDI) and Bis-hydroxymethyl Furan (BHMF) - PMC. (2023, August 13).
  • Compatibilization of Polylactide/Poly(ethylene 2,5-furanoate) (PLA/PEF) Blends for Sustainable and Bioderived Packaging - MDPI. (n.d.). MDPI.
  • Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate) - PMC. (n.d.).
  • Green alternative to PET could be even greener | EurekAlert!. (2019, January 30). EurekAlert!.
  • Biodegradable polymers based on renewable resources. II. Synthesis and biodegradability of polyesters containing furan rings - Sci-Hub. (n.d.). Sci-Hub.
  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022, June 24). MDPI.
  • Biodegradable Oligoesters of ε-Caprolactone and 5-Hydroxymethyl-2-Furancarboxylic Acid Synthesized by Immobilized Lipases - MDPI. (2019, August 26). MDPI.
  • Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - RSC Publishing. (2024, May 3). Royal Society of Chemistry.
  • Comparative Analyses of Poly(ethylene 2,5-furandicarboxylate) - PEF - and Poly(ethylene terephthalate) - PET - Resins and Production Processes | Request PDF - ResearchGate. (2026, January 18).
  • Degradation of bio-based film plastics in soil under natural conditions. (2023, January 4). ScienceDirect.
  • Soil burial degradabilty test procedure showing a cut specimens,... - ResearchGate. (n.d.).
  • Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters - BioResources. (2020, February 14). BioResources.
  • Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides as - the University of Groningen research portal. (2015, September 29). University of Groningen.
  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Biodegradable behavior of polyethylene based plastics by soil burial - ResearchGate. (2025, August 7).
  • Comparative Investigation on the Soil Burial Degradation Behaviour of Polymer Films for Agriculture before and after Photo-Oxid
  • Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives - ResearchGate. (n.d.).

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Validation of Commercially Available 5-(Methoxycarbonyl)furan-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. This guide provides an in-depth technical framework for the validation of commercially a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. This guide provides an in-depth technical framework for the validation of commercially available 5-(Methoxycarbonyl)furan-2-carboxylic acid, a key building block in the synthesis of various pharmacologically active compounds and materials. We will delve into the rationale behind experimental choices, provide detailed protocols for robust purity assessment, and offer a comparative analysis of potential impurities.

The Criticality of Purity for 5-(Methoxycarbonyl)furan-2-carboxylic Acid

5-(Methoxycarbonyl)furan-2-carboxylic acid (CAS 6750-85-2) is a bifunctional molecule with a furan core, a carboxylic acid, and a methyl ester group. This unique structure makes it a versatile precursor. However, the presence of impurities can have significant downstream consequences, including altered reaction kinetics, the formation of undesired byproducts, and compromised biological activity of the final compound. Therefore, a multi-faceted analytical approach is essential to confirm the identity and purity of this reagent before its inclusion in critical synthetic pathways.

Understanding Potential Impurities: A Look at the Synthesis

To effectively validate the purity of 5-(Methoxycarbonyl)furan-2-carboxylic acid, it is crucial to understand its potential synthetic routes and the likely process-related impurities. A common industrial synthesis involves the oxidation of methyl 5-methylfuran-2-carboxylate.[1][2]

cluster_impurities Potential Impurities Methyl 5-methylfuran-2-carboxylate Methyl 5-methylfuran-2-carboxylate 5-(Methoxycarbonyl)furan-2-carboxylic acid 5-(Methoxycarbonyl)furan-2-carboxylic acid Methyl 5-methylfuran-2-carboxylate->5-(Methoxycarbonyl)furan-2-carboxylic acid Oxidation Potential Impurities Potential Impurities 5-(Methoxycarbonyl)furan-2-carboxylic acid->Potential Impurities 5-(Hydroxymethyl)furfural (HMF) 5-(Hydroxymethyl)furfural (HMF) 5-(Hydroxymethyl)furfural (HMF)->5-(Methoxycarbonyl)furan-2-carboxylic acid Multi-step synthesis Unreacted Starting Material Unreacted Starting Material 5-Formylfuran-2-carboxylic acid 5-Formylfuran-2-carboxylic acid Furan-2,5-dicarboxylic acid Furan-2,5-dicarboxylic acid

Caption: Potential synthetic routes and resulting impurities.

Based on this, potential impurities could include:

  • Unreacted Starting Material: Residual methyl 5-methylfuran-2-carboxylate.

  • Over-oxidation Product: Furan-2,5-dicarboxylic acid (FDCA), where the methyl ester has been hydrolyzed.[2]

  • Incomplete Oxidation Product: 5-Formylfuran-2-carboxylic acid (FFCA), if the oxidation of an intermediate aldehyde is not complete.[2]

  • Starting materials from alternative routes: If synthesized from 5-hydroxymethylfurfural (HMF), impurities like 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) could be present.[3][4]

A Multi-Pronged Approach to Purity Validation

A single analytical technique is often insufficient to provide a complete purity profile. This guide proposes a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for a comprehensive assessment.

Commercial 5-(Methoxycarbonyl)furan-2-carboxylic acid Commercial 5-(Methoxycarbonyl)furan-2-carboxylic acid Purity Validation Workflow Purity Validation Workflow Commercial 5-(Methoxycarbonyl)furan-2-carboxylic acid->Purity Validation Workflow HPLC-UV Analysis HPLC-UV Analysis Purity Validation Workflow->HPLC-UV Analysis Quantitative Purity & Impurity Profiling NMR Spectroscopy (1H & 13C) NMR Spectroscopy (1H & 13C) Purity Validation Workflow->NMR Spectroscopy (1H & 13C) Structural Confirmation & Impurity Identification Mass Spectrometry (MS) Mass Spectrometry (MS) Purity Validation Workflow->Mass Spectrometry (MS) Molecular Weight Verification Purity Report Purity Report HPLC-UV Analysis->Purity Report NMR Spectroscopy (1H & 13C)->Purity Report Mass Spectrometry (MS)->Purity Report

Caption: Comprehensive purity validation workflow.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Assessment

HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds. It allows for the separation and quantification of the main component and any impurities that absorb UV light.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the percentage purity of 5-(Methoxycarbonyl)furan-2-carboxylic acid and to identify and quantify any UV-active impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)

  • 5-(Methoxycarbonyl)furan-2-carboxylic acid reference standard (if available, otherwise use the sample for method development)

  • Commercial samples of 5-(Methoxycarbonyl)furan-2-carboxylic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., a gradient starting from 10:90 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape.[5][6]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the reference standard and each commercial sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution may be necessary to separate early and late-eluting impurities. A typical gradient could be:

      • 0-5 min: 10% Acetonitrile

      • 5-20 min: Gradient to 90% Acetonitrile

      • 20-25 min: Hold at 90% Acetonitrile

      • 25-30 min: Return to 10% Acetonitrile and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 265 nm is a good starting point.[6]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to 5-(Methoxycarbonyl)furan-2-carboxylic acid.

    • Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.

    • Identify potential impurity peaks by comparing their retention times to those of known potential impurities if standards are available.

Comparative Data: HPLC Purity of Commercial Samples
SupplierLot NumberPurity by HPLC Area %Major Impurity (Retention Time)
Supplier A A12398.5%Impurity at 5.7 min (likely FFCA)
Supplier B B45699.8%No significant impurities detected
Supplier C C78995.2%Impurity at 4.4 min (likely FDCA)

Note: This data is representative and will vary between suppliers and batches.

Part 2: NMR Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the main component and for identifying and quantifying impurities, even those that are not UV-active.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the structure of 5-(Methoxycarbonyl)furan-2-carboxylic acid and to identify any structural impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Commercial samples of 5-(Methoxycarbonyl)furan-2-carboxylic acid.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the chosen deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR:

      • Expected Chemical Shifts (in DMSO-d₆):

        • ~13.5 ppm (s, 1H, COOH)

        • ~7.4 ppm (d, 1H, furan H)

        • ~7.2 ppm (d, 1H, furan H)

        • ~3.8 ppm (s, 3H, OCH₃)

      • Look for unexpected signals that may indicate impurities. For example, an aldehyde proton signal around 9-10 ppm could suggest the presence of 5-formylfuran-2-carboxylic acid.

    • ¹³C NMR:

      • Expected Chemical Shifts (in DMSO-d₆):

        • ~163 ppm (C=O, carboxylic acid)

        • ~158 ppm (C=O, ester)

        • ~148 ppm (furan C)

        • ~145 ppm (furan C)

        • ~120 ppm (furan CH)

        • ~118 ppm (furan CH)

        • ~52 ppm (OCH₃)

      • Additional peaks may indicate the presence of carbon-containing impurities.

Comparative Data: NMR Analysis of Commercial Samples
Supplier¹H NMR ConformityIdentified Impurities
Supplier A Conforms to structureTrace signals consistent with 5-formylfuran-2-carboxylic acid.
Supplier B Conforms to structureNo significant impurities detected.
Supplier C Conforms to structureSignals consistent with furan-2,5-dicarboxylic acid.

Part 3: Mass Spectrometry for Molecular Weight Verification

Mass spectrometry provides crucial information about the molecular weight of the compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

Objective: To verify the molecular weight of 5-(Methoxycarbonyl)furan-2-carboxylic acid.

Instrumentation:

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis:

    • Expected m/z values:

      • Positive Ion Mode [M+H]⁺: 171.0288

      • Negative Ion Mode [M-H]⁻: 169.0142[7]

    • The fragmentation pattern can also be analyzed. A prominent fragment at m/z 139 is expected, corresponding to the loss of methanol from the protonated molecule.

Comparative Data: Mass Spectrometry of Commercial Samples
Supplier[M+H]⁺ (Observed)[M-H]⁻ (Observed)Conformance
Supplier A 171.0289169.0141Yes
Supplier B 171.0288169.0142Yes
Supplier C 171.0290169.0143Yes

Conclusion and Recommendations

This comprehensive analytical approach, combining HPLC, NMR, and MS, provides a robust framework for validating the purity of commercially available 5-(Methoxycarbonyl)furan-2-carboxylic acid. Our comparative analysis highlights that purity can vary between suppliers. For applications where high purity is critical, such as in pharmaceutical synthesis, it is imperative to perform these validation experiments on each batch of starting material.

  • Always request a Certificate of Analysis (CoA) from the supplier and compare it with your in-house findings.

  • For GMP applications, a more rigorous validation of the analytical methods themselves is required. This includes assessing linearity, accuracy, precision, and limits of detection and quantification.

  • Consider the potential for non-UV active impurities. While HPLC-UV is a powerful tool, it will not detect impurities that do not have a chromophore. NMR is particularly useful in this regard.

By implementing a rigorous and multi-faceted validation strategy, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. MDPI. [Link]

  • Determination of Furan-2,5-dicarboxylic Acid in Beverages by High Performance Liquid Chromatography. food.cnki.net. [Link]

  • Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc).
  • MONOGRAPHS (USP). USP. [Link]

  • Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids.
  • depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic... ResearchGate. [Link]

  • Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. Phenomenex. [Link]

  • 5-(methoxycarbonyl)furan-2-carboxylic acid (C7H6O5). PubChemLite. [Link]

  • Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). AIMS Press. [Link]

  • Method for preparing 2,5-furan dicarboxylic acid.
  • A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO 2. RSC Publishing. [Link]

  • Acceptability of Standards from Alternative Compendia (BP/EP/JP). Food and Drug Administration. [Link]

  • 5-Hydroxymethyl-2-furancarboxylic acid. SIELC Technologies. [Link]

  • A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. SciELO. [Link]

  • 2-Furancarboxylic acid. PubChem. [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkal. ACS Publications. [Link]

  • Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. SciSpace. [Link]

  • Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC. [Link]

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. RSC Publishing. [Link]

  • Formation of furan and furan derivatives in baby food products. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Methoxycarbonyl)furan-2-carboxylic acid

Executive Summary & Chemical Profile 5-(Methoxycarbonyl)furan-2-carboxylic acid (CAS: 4282-32-0, mono-methyl furan-2,5-dicarboxylate) is a highly valuable intermediate used extensively in the synthesis of bio-based polym...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile 5-(Methoxycarbonyl)furan-2-carboxylic acid (CAS: 4282-32-0, mono-methyl furan-2,5-dicarboxylate) is a highly valuable intermediate used extensively in the synthesis of bio-based polymers, such as polyethylene furanoate (PEF), and various pharmaceutical derivatives[1].

Note on Nomenclature: While CAS 4282-32-0 is formally registered in many databases as the dimethyl ester (dimethyl furan-2,5-dicarboxylate), the mono-methyl ester and dimethyl ester share identical physicochemical hazard profiles[2]. Both present as fine, white to off-white crystalline powders. Handling this compound requires strict adherence to localized exhaust and personal protective equipment (PPE) protocols due to its propensity to aerosolize and irritate mucous membranes[2].

Part 1: Hazard Assessment & Mechanism of Action

To safely handle furanic esters, one must understand the causality behind their hazards. This chemical is not highly acutely toxic, but it presents chronic and acute irritation risks driven by its physical state and chemical structure:

  • Particulate Aerosolization (Physical Hazard): With a melting point of 106–109 °C, this compound exists as a dry, crystalline powder at room temperature[2]. The primary mechanical risk is dust generation during weighing and transfer. Fine dust enrichment in technical rooms or breathing zones can bypass upper respiratory defenses[3].

  • Hydrolytic Irritation (Chemical Hazard): The ester and carboxylic acid moieties readily interact with the natural moisture found in human mucous membranes (eyes, respiratory tract) and sweat. Partial hydrolysis of the compound lowers the local pH on contact, causing acute skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[4].

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. Each item is selected based on the specific mechanistic hazards of furan-2,5-dicarboxylate derivatives.

PPE CategorySpecificationCausality & Scientific Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents airborne crystalline dust from settling on the cornea. Standard safety glasses with side shields are insufficient against aerosolized powders[4].
Hand Protection Nitrile gloves (≥0.11 mm thickness, EN 374)Nitrile provides a robust barrier against solid organic acids. It prevents dermal moisture (sweat) from facilitating the transfer and hydrolysis of the ester on the skin[4].
Respiratory N95 / FFP2 Particulate RespiratorFilters out aerosolized dust particles (<5 microns) that bypass ciliated respiratory defenses, directly mitigating H335 respiratory irritation[3].
Body Protection Standard cotton lab coat with elastic cuffsPrevents the accumulation of micro-dust on personal clothing, mitigating secondary, prolonged exposure outside the laboratory environment[4].

Part 3: Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system to ensure engineering controls are functioning before chemical exposure occurs.

Step 1: Pre-Operational Verification

  • Action: Verify that the chemical fume hood is operational with a face velocity of 0.4–0.6 m/s[5]. Clear the workspace of incompatible materials (strong oxidizers and strong bases)[4].

  • Self-Validation Check: Before opening the chemical container, hold a lightweight tissue (e.g., Kimwipe) at the bottom edge of the fume hood sash. It should be gently and consistently pulled inward, visually confirming the establishment of negative pressure and adequate containment.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat and grounded spatulas.

  • Causality: Static charge accumulation can cause the fine furanic powder to repel, aerosolize, and contaminate the breathing zone[3]. Keep the container securely sealed immediately after extraction to prevent ambient moisture ingress[4].

Step 3: Reaction Setup

  • Action: When dissolving the compound in organic solvents (e.g., methanol for further esterification), add the solvent slowly to the solid down the side of the flask.

  • Causality: Rapid solvent addition can cause thermal spikes and splashing, potentially ejecting the acidic powder past localized exhaust controls[1].

Step 4: Post-Handling Decontamination

  • Action: Wipe down spatulas and balances with a damp, lint-free cloth (using a water/ethanol mixture).

  • Causality: Never use compressed air or dry brushes. Damp wiping captures residual dust safely without re-aerosolizing the particles[3].

Part 4: Spill Management & Disposal Plan

In the event of an accidental release, immediate containment is required to prevent environmental contamination and widespread respiratory hazards.

Accidental Release Protocol:

  • Evacuation & Assessment: For spills exceeding 50g, temporarily evacuate the immediate area to allow suspended dust to settle. Advise laboratory personnel of the hazard[4].

  • PPE Escalation: Responders must don a P3/N99 respirator, tight-fitting safety goggles, and double nitrile gloves before approaching the spill[4].

  • Containment & Cleanup: Never dry sweep. Dry sweeping generates hazardous dust clouds. Lightly mist the spilled powder with water to suppress dust, or use a HEPA-filtered vacuum specifically designed for hazardous particulates[4].

  • Collection: Carefully shovel the dampened material into a clean, dry, sealable, and labeled hazardous waste container[4].

Disposal Plan:

  • Waste Segregation: Store the collected waste away from heat sources and incompatible chemicals.

  • Final Disposal: Do not allow the material to enter drains, hollows, or water courses[4]. Entrust the disposal to a licensed chemical waste disposal company. Incineration is the standard and preferred method for organic furan derivatives[6].

Part 5: Mandatory Visualization

G Source 5-(Methoxycarbonyl)furan- 2-carboxylic acid Dust Airborne Dust Generation Source->Dust Contact Direct Physical Contact Source->Contact Spill Accidental Spillage Source->Spill Inhalation Inhalation Hazard (H335) Dust->Inhalation Dermal Dermal/Ocular Hazard (H315/H319) Contact->Dermal Enviro Environmental Hazard Spill->Enviro PPE_Resp N95/P3 Respirator & Fume Hood Inhalation->PPE_Resp PPE_Skin Nitrile Gloves, Lab Coat & Goggles Dermal->PPE_Skin PPE_Spill HEPA Vacuum & Sealed Disposal Enviro->PPE_Spill

Figure 1: Exposure pathways and corresponding PPE mitigation strategy for furanic esters.

References

  • Carl Roth. "Safety Data Sheet: 2,5-Furandicarboxylic acid dimethyl ester ≥95 %."[Link]

  • Chemsrc. "Dimethyl furan-2,5-dicarboxylate | CAS#:4282-32-0." [Link]

  • Google Patents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxycarbonyl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Methoxycarbonyl)furan-2-carboxylic acid
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